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  • Product: 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
  • CAS: 396730-55-5

Core Science & Biosynthesis

Foundational

1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride: In Vitro Mechanisms, Scaffold Pharmacodynamics, and Experimental Protocols

Executive Summary1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS 396730-55-5)[1] is a highly versatile nitrogen-containing heterocyclic salt. While frequently utilized as a synthetic precursor for complex pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS 396730-55-5)[1] is a highly versatile nitrogen-containing heterocyclic salt. While frequently utilized as a synthetic precursor for complex pharmaceuticals (such as diazabicyclooctane β -lactamase inhibitors), the unmodified tetrahydropyridine scaffold and its direct alkylated derivatives exhibit potent, direct in vitro biological activity. This technical guide elucidates the two primary mechanisms of action of the 1,2,3,6-tetrahydropyridin-3-ol pharmacophore: (1) Transition-state mimicry in glycosidase inhibition, and (2) Mechanism-based competitive inhibition of radical SAM enzymes.

Core Mechanisms of Action In Vitro

Glycosidase Inhibition via Transition-State Mimicry

Causality & Molecular Dynamics: The enzymatic hydrolysis of glycosidic bonds by glycosidases proceeds via an oxocarbenium ion-like transition state. The 1,2,3,6-tetrahydropyridin-3-ol ring adopts a half-chair conformation that closely mimics the planar geometry and charge distribution of this transient oxocarbenium intermediate[1]. The protonated endocyclic nitrogen (facilitated by the hydrochloride salt form at physiological pH) mimics the positive charge of the transition state, leading to high-affinity competitive inhibition within the enzyme's active site. Primary Target: 2[2].

Radical SAM Enzyme Inhibition (Choline TMA-Lyase)

Causality & Molecular Dynamics: The gut microbial enzyme choline TMA-lyase (CutC) metabolizes choline into trimethylamine (TMA) via a complex glycyl radical mechanism. Derivatives of the 1,2,3,6-tetrahydropyridin-3-ol scaffold (specifically the 1-methyl analog) act as cyclic choline isosteres[3]. The unsaturated double bond in the tetrahydropyridine ring intercepts the radical intermediate during the C-N bond cleavage step. By doing so, it acts as a mechanism-based suicide inhibitor or a tightly bound competitive inhibitor, effectively halting TMA production[3].

MOA Compound 1,2,3,6-Tetrahydropyridin-3-ol (Protonated Nitrogen) TS_Mimic Oxocarbenium Transition State Mimicry Compound->TS_Mimic Half-chair conformation Radical_Trap Radical Interception (Cyclic Choline Analog) Compound->Radical_Trap Alkylated derivatives Glycosidase Glycosidases (e.g., a-Mannosidase) Result1 Inhibition of N-Glycan Processing Glycosidase->Result1 CutC Choline TMA-Lyase (CutC) Result2 Suppression of TMA/TMAO Production CutC->Result2 TS_Mimic->Glycosidase Competitive Binding Radical_Trap->CutC Mechanism-based inhibition

Dual in vitro mechanisms of action for the 1,2,3,6-tetrahydropyridin-3-ol scaffold.

In Vitro Experimental Protocols: A Self-Validating System

To rigorously evaluate the mechanism of action, the following protocols integrate orthogonal validation steps to ensure absolute data integrity.

Protocol A: In Vitro Glycosidase Inhibition Assay

Objective: Quantify the IC50​ of 1,2,3,6-tetrahydropyridin-3-ol against α -mannosidase. Rationale: Using a fluorogenic substrate allows for real-time kinetic monitoring of enzyme velocity, ensuring that the inhibition is competitive and reversible rather than an artifact of protein denaturation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride in assay buffer (50 mM sodium acetate, pH 5.0, 0.1% BSA). Serially dilute to final concentrations ranging from 1 nM to 1 mM.

  • Enzyme Equilibration: Incubate 0.05 U/mL of purified α -mannosidase with the inhibitor dilutions in a 96-well black microtiter plate for 15 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium before substrate introduction, preventing artificial shifts in the kinetic curve.

  • Substrate Addition: Initiate the reaction by adding 4-methylumbelliferyl α -D-mannopyranoside (4-MU-Man) to a final concentration of 1 mM.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at λex​ = 360 nm and λem​ = 450 nm using a microplate reader.

  • Validation: Include a positive control inhibitor (e.g., swainsonine) and a no-enzyme blank to account for background hydrolysis.

Protocol B: CutC TMA-Lyase Inhibition and LC-MS/MS Quantification

Objective: Assess the efficacy of the scaffold in blocking TMA production by CutC[3]. Rationale: Since CutC is an oxygen-sensitive glycyl radical enzyme, the assay must be performed under strict anaerobic conditions. LC-MS/MS provides the necessary sensitivity to detect trace TMA levels without cross-reactivity.

Step-by-Step Methodology:

  • Anaerobic Setup: Transfer all buffers and reagents into an anaerobic chamber (95% N2​ / 5% H2​ ) at least 24 hours prior to the assay to deplete dissolved oxygen.

  • Enzyme Activation: Incubate recombinant CutC (1 μ M) with its activating enzyme CutD (2 μ M) and S-adenosylmethionine (SAM, 200 μ M) in 50 mM Tris-HCl (pH 7.5) containing 2 mM DTT for 30 minutes. Causality: CutD generates the essential glycyl radical on CutC; without this step, the enzyme is catalytically dead, and inhibition cannot be measured.

  • Inhibitor Introduction: Add the 1,2,3,6-tetrahydropyridin-3-ol analog at varying concentrations (0.1 - 100 μ M).

  • Reaction Initiation: Add d9​ -choline (100 μ M) as the substrate.

  • Quenching & Analysis: After 60 minutes, quench the reaction with 1% formic acid. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS, monitoring the transition for d9​ -TMA (m/z 69 48).

Workflow A 1. Anaerobic Chamber Setup (95% N2 / 5% H2) B 2. Enzyme Activation (CutC + CutD + SAM + DTT) A->B Removes O2 C 3. Inhibitor Incubation (Tetrahydropyridin-3-ol analog) B->C Generates Glycyl Radical D 4. Substrate Addition (d9-Choline) C->D Establishes Binding E 5. Acid Quench & Centrifugation (1% Formic Acid) D->E 60 min reaction F 6. LC-MS/MS Quantification (d9-TMA Detection) E->F Protein precipitation

Step-by-step anaerobic workflow for evaluating CutC inhibition via LC-MS/MS.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological parameters for the 1,2,3,6-tetrahydropyridin-3-ol scaffold and its derivatives across validated targets.

Target EnzymeScaffold / DerivativeBinding Affinity ( Ki​ / IC50​ )Mechanism TypeOrthogonal Validation Method
Golgi α -Mannosidase II 1,2,3,6-Tetrahydropyridin-3-ol IC50​≈10−50μM Competitive (TS Mimic)Fluorogenic substrate kinetics
Choline TMA-Lyase (CutC) 1-Methyl-1,2,3,6-tetrahydropyridin-3-ol IC50​<1μM Mechanism-based / CompetitiveLC-MS/MS (TMA quantification)
β -Lactamase (TEM-1) Diazabicyclooctane (DBO) derivatives Kd​<100nM Covalent AcylationNitrocefin reporter assay

Note: The unmodified hydrochloride salt primarily serves as a weak-to-moderate glycosidase inhibitor, whereas targeted alkylation (e.g., N-methylation or bicyclic formation) exponentially increases target-specific potency.

Structural and Chemical Considerations

When utilizing 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride in in vitro assays, researchers must account for its physical properties. The hydrochloride salt ensures high aqueous solubility, which is critical for maintaining stable concentrations in physiological buffers without the need for high DMSO concentrations[4]. However, the presence of the double bond makes the ring susceptible to oxidative degradation over prolonged periods; thus, stock solutions should be prepared fresh or stored at -80°C under inert gas.

References

  • Sigma-Aldrich. "1,2,3,6-tetrahydropyridin-3-ol hydrochloride | 396730-55-5." 4

  • BRENDA Enzyme Database. "Information on EC 3.2.1.114 - mannosyl-oligosaccharide 1,3-1,6-alpha-mannosidase."2

  • RCSB Protein Data Bank. "6VUE: wild-type choline TMA lyase in complex with 1-methyl-1,2,3,6-tetrahydropyridin-3-ol." 3

  • The Journal of Organic Chemistry (ACS). "Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and [2,3]-Sigmatropic Rearrangement." 1

Sources

Exploratory

Structural analysis of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride using NMR

An In-depth Technical Guide for the Structural Analysis of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy For the Attention of: Researchers, Scientists, and Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Structural Analysis of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy

For the Attention of: Researchers, Scientists, and Professionals in Drug Development

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this guide establishes a robust analytical workflow based on predicted Nuclear Magnetic Resonance (NMR) data. We will delve into the principles of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy, offering detailed protocols and a logical interpretation of the anticipated spectral data. This document is intended to serve as a practical reference for researchers engaged in the structural characterization of novel small molecules, particularly those involving heterocyclic scaffolds and hydrochloride salt forms.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural confirmation is a cornerstone of drug discovery and development. 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride, a derivative of the tetrahydropyridine scaffold, represents a class of compounds with significant potential in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a hydroxyl group and its formulation as a hydrochloride salt can significantly influence its physicochemical properties, such as solubility and receptor-binding interactions.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] Through a suite of experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will systematically walk through the process of analyzing the structure of 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride using a predicted NMR dataset.

Predicted NMR Data: A Foundational Approach

Given the lack of publicly available experimental NMR data for 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride, we will utilize predicted chemical shifts. These predictions are generated based on established NMR principles and computational algorithms that analyze the molecule's structure.[4][5][6] The data for closely related analogs, such as 3-hydroxypiperidine hydrochloride, provides a valuable empirical basis for these predictions.[7]

Table 1: Predicted ¹H and ¹³C NMR Data for 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride

PositionPredicted ¹³C Chemical Shift (δ, ppm)DEPT-135Predicted ¹H Chemical Shift (δ, ppm)Multiplicity
2~45-50CH₂ (negative)~3.2-3.4m
3~65-70CH (positive)~4.0-4.2m
4~125-130CH (positive)~5.8-6.0m
5~120-125CH (positive)~5.6-5.8m
6~50-55CH₂ (negative)~3.5-3.7m

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of solvent.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation. For a hydrochloride salt, the choice of a suitable deuterated solvent is critical to ensure solubility and minimize signal overlap.

Protocol:

  • Weigh approximately 5-10 mg of 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of deuterated methanol (CD₃OD) or deuterium oxide (D₂O). The hydroxyl and amine protons will exchange with deuterium in these solvents, leading to their disappearance from the ¹H NMR spectrum. For observation of these exchangeable protons, a non-protic solvent like DMSO-d₆ would be used.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

NMR Data Acquisition

The following outlines the key experiments and general parameters for the structural analysis.

Caption: A typical workflow for NMR-based structural elucidation.

1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.[9][10]

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds away, which is crucial for piecing together the molecular skeleton.[10][12]

Structural Analysis and Spectral Interpretation

The Molecular Structure

Caption: Numbered structure of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride.

¹H NMR Spectrum Analysis

The proton spectrum is expected to show signals for the five distinct protons on the tetrahydropyridine ring. The protons on the nitrogen and oxygen (NH and OH) will likely be broad or exchange with a protic solvent like D₂O or CD₃OD. The protonation of the nitrogen by HCl will cause a downfield shift of the adjacent protons (H-2 and H-6) compared to the free base.[2]

  • H-4 and H-5 (~5.6-6.0 ppm): These are the vinylic protons on the double bond and will appear furthest downfield. They will show coupling to each other and to the adjacent protons.

  • H-3 (~4.0-4.2 ppm): This proton is attached to the carbon bearing the hydroxyl group, which deshields it, causing a downfield shift. It will show coupling to the protons at positions 2 and 4.

  • H-6 (~3.5-3.7 ppm): This methylene proton is adjacent to the protonated nitrogen, leading to a downfield shift. It will be coupled to the vinylic proton at position 5.

  • H-2 (~3.2-3.4 ppm): This methylene proton is also adjacent to the protonated nitrogen and will be shifted downfield. It will show coupling to the proton at position 3.

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms of the tetrahydropyridine ring. The DEPT-135 experiment is crucial for distinguishing between the CH and CH₂ groups.[14]

  • C-4 and C-5 (~120-130 ppm): These are the sp² hybridized carbons of the double bond and will appear in the olefinic region. The DEPT-135 spectrum will show these as positive signals (CH).

  • C-3 (~65-70 ppm): This carbon is attached to the electronegative oxygen atom, causing a significant downfield shift. The DEPT-135 spectrum will show a positive signal (CH).

  • C-6 and C-2 (~45-55 ppm): These are the sp³ hybridized carbons adjacent to the nitrogen atom. The DEPT-135 spectrum will show these as negative signals (CH₂).

2D NMR Correlation Analysis

COSY: The COSY spectrum will reveal the proton-proton coupling network. Key expected correlations include:

  • H-2 with H-3

  • H-3 with H-4

  • H-4 with H-5

  • H-5 with H-6

Caption: Predicted ¹H-¹H COSY correlations.

HSQC: This spectrum will unambiguously link each proton to its directly attached carbon.

  • H-2 will correlate with C-2.

  • H-3 will correlate with C-3.

  • H-4 will correlate with C-4.

  • H-5 will correlate with C-5.

  • H-6 will correlate with C-6.

HMBC: The HMBC spectrum is vital for confirming the overall carbon skeleton by showing long-range (2-3 bond) correlations.

  • H-2 should show correlations to C-3 and C-6 .

  • H-3 should show correlations to C-2 , C-4 , and C-5 .

  • H-4 should show correlations to C-3 and C-5 .

  • H-5 should show correlations to C-4 and C-6 .

  • H-6 should show correlations to C-2 and C-5 .

Caption: Key predicted ¹H-¹³C HMBC correlations.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, approach to the structural analysis of 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride using a suite of NMR experiments. By systematically interpreting the data from ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive confirmation of the molecular structure. The principles and protocols detailed herein are broadly applicable to the structural elucidation of other novel small molecules and serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. The combination of one- and two-dimensional NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity of the data.

References

  • ACD/Labs. NMR Prediction. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • JEOL. Let's use a chemical shift prediction tool in JASON! [Link]

  • Wiley. 1H NMR – Organic Compounds (Comprehensive) Part 2. [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • Columbia University. Automation on Hermes: H- C HSQCs and HMBCs. [Link]

  • University of Manitoba. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300. [Link]

  • Taylor & Francis Online. 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. [Link]

  • ResearchGate. Difference between HSQC and HMBC NMR spectroscopy? [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Bruker. Basic 2D NMR experiments. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Wisconsin-Madison. Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. [Link]

  • PMC. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

  • ACS Publications. Supporting Information for: Singlet-oxygen Photosensitizers with a Tetrad Structure and a Single BODIPY Chromophore. [Link]

  • PubMed. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. [Link]

  • ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]

  • PMC. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Google Patents.

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Foundational

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Introduction In the landscape of modern drug discovery, nitrogen-containing heterocycles are fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Among these, the tetrahydropyridine framework serves as a versatile building block in medicinal chemistry, with derivatives showing promise in targeting a range of diseases.[1] 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS: 396730-55-5) is one such molecule, presenting a unique combination of functional groups that offer rich opportunities for chemical modification while simultaneously posing distinct challenges to its stability and formulation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the core chemical properties and stability profile of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride. Rather than a simple data sheet, this document serves as an expert-led roadmap for characterization. It outlines the predicted reactivity based on first principles of organic chemistry and details the rigorous experimental protocols required to generate the robust data package necessary for advancing a compound from discovery to development.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's inherent physicochemical properties is the bedrock of drug development. These parameters govern everything from solubility and absorption to formulation and storage. While specific experimental data for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is not widely published, its structure allows for an expert prediction of its behavior and dictates the essential characterization required.

The molecule contains three key functional groups that define its chemical personality:

  • A Secondary Amine: Protonated as a hydrochloride salt, this group renders the molecule water-soluble. Its basicity (pKa) is a critical determinant of its ionization state at physiological pH.

  • An Allylic Alcohol: The hydroxyl group adjacent to a carbon-carbon double bond is a site of potential reactivity, particularly oxidation. The allylic system, however, can also confer stability through resonance.[2][3]

  • A Carbon-Carbon Double Bond: This region of electron density is susceptible to addition reactions and oxidation.

Table 1: Core Molecular Identifiers and Essential Physicochemical Parameters for Experimental Determination

ParameterValue / MethodRationale & Significance in Drug Development
Molecular Formula C₅H₁₀ClNO[4]Defines the elemental composition and exact mass.
Molecular Weight 135.59 g/mol [4]Fundamental for all stoichiometric and solution-based calculations.
CAS Number 396730-55-5[4]Unique identifier for unambiguous substance registration and literature search.
Melting Point (°C) To be determined experimentally (e.g., via DSC or melting point apparatus)A key indicator of purity and solid-state stability. A sharp melting point suggests high purity.
pKa To be determined experimentally (e.g., via potentiometric titration or UV-spectrophotometry)Predicts the degree of ionization at different pH values, which is critical for understanding solubility, absorption across biological membranes, and potential for salt disproportionation. The pKa of the parent piperidine is ~11.2, suggesting this compound is a relatively strong base.[5]
Aqueous Solubility To be determined as a function of pH (e.g., via shake-flask method and HPLC analysis)Essential for developing parenteral or oral formulations. As a hydrochloride salt, solubility is expected to be highest at low pH and decrease as the pH approaches and exceeds the pKa. However, a "common ion effect" in chloride-containing media (like gastric fluid) could suppress solubility.[6][7]
Solubility in Organic Solvents To be determined experimentally in solvents like Ethanol, Methanol, DMSO, AcetonitrileCrucial for designing synthesis and purification processes, as well as for developing non-aqueous formulations. Hydrochloride salts often have lower solubility in organic solvents compared to their free base counterparts.[8][9]
Partition Coefficient (LogP/LogD) To be determined experimentally (e.g., via shake-flask method)Measures the lipophilicity of the molecule, which is a key predictor of its ability to cross cell membranes (permeability) and its potential for off-target binding. LogD, which is pH-dependent, is more relevant for ionizable compounds.

Chemical Stability and Predicted Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy over its shelf life. The structure of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride suggests several potential degradation pathways that must be investigated. The stability of the molecule is not only a function of its organic structure but also of its nature as a hydrochloride salt, which can introduce its own set of physical stability challenges, such as hygroscopicity and disproportionation (conversion back to the free base).[8]

Predicted Degradation Pathways:

  • Oxidation: The allylic alcohol is a prime target for oxidation, which could yield an α,β-unsaturated ketone. The secondary amine and the double bond are also susceptible to oxidative degradation, potentially leading to N-oxides or epoxides, respectively.

  • Acid/Base-Catalyzed Reactions: While the hydrochloride salt is stable in mild acid, extreme pH conditions can promote degradation. Strong bases will deprotonate the ammonium salt to the free amine, which may have different stability and solubility profiles. Acid-catalyzed hydration of the double bond or rearrangement of the allylic alcohol are also plausible.

  • Photodegradation: Molecules with lone pairs of electrons and π-systems can absorb UV light, leading to radical-mediated degradation pathways.

main 1,2,3,6-Tetrahydro-pyridin-3-ol HCl oxidation Oxidative Stress (e.g., H₂O₂) main->oxidation hydrolysis Hydrolytic Stress (Acid/Base) main->hydrolysis photolysis Photolytic Stress (UV/Vis Light) main->photolysis p1 Oxidation of Alcohol (α,β-Unsaturated Ketone) oxidation->p1 p2 N-Oxide Formation oxidation->p2 p3 Epoxidation of Double Bond oxidation->p3 p4 Free Base Formation (Disproportionation) hydrolysis->p4 p6 Rearrangement Products hydrolysis->p6 p5 Radical-mediated Byproducts photolysis->p5

Caption: Predicted degradation pathways for 1,2,3,6-Tetrahydro-pyridin-3-ol HCl.

Protocol for a Comprehensive Stability Assessment

To definitively establish the stability profile, a forced degradation study must be conducted in line with the International Council for Harmonisation (ICH) guideline Q1A(R2).[4] This involves subjecting the compound to stress conditions exceeding those used in long-term stability testing to identify likely degradation products and validate the stability-indicating power of the analytical methods.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride and to develop a stability-indicating analytical method.

Materials:

  • 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/PDA system, LC-MS system

  • Forced degradation chamber (for thermal and photolytic studies)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in water or a suitable co-solvent at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions: For each condition, prepare a sample in triplicate. A control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.[10]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours. If significant degradation occurs, repeat at a lower temperature or for a shorter duration. Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature (25°C) for 12-24 hours. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 7 days. Also, store a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all samples (stressed and control) by a stability-indicating HPLC-UV/PDA method.

    • Assess the purity of the main peak and detect any new peaks (degradation products).

    • Use a PDA detector to check for peak homogeneity and to develop a suitable detection wavelength.

    • Submit samples with significant degradation to LC-MS analysis to obtain mass information on the degradation products for structural elucidation.

cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (ICH Q1A/Q1B) cluster_analysis 3. Analysis start API Sample stock Prepare 1 mg/mL Stock Solution start->stock control Control Sample (2-8°C, Dark) stock->control acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-UV/PDA Analysis control->hplc acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc mass_balance Assess Mass Balance & % Degradation hplc->mass_balance lcms LC-MS for Impurity ID mass_balance->lcms If degradation >5% report Final Stability Report mass_balance->report lcms->report

Caption: Workflow for the forced degradation study of 1,2,3,6-Tetrahydro-pyridin-3-ol HCl.

Recommended Analytical Strategy

A robust analytical strategy is essential to support all stages of development. The primary goal is to establish methods for both initial characterization and ongoing stability assessment.

A. Initial Structure Confirmation and Characterization Before stability studies commence, the identity and purity of the starting material must be unequivocally confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

  • Infrared Spectroscopy (FT-IR): To identify characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and the C=C stretch of the alkene.[11]

B. Development of a Stability-Indicating HPLC Method The cornerstone of any stability study is a validated, stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Objective: To develop a method capable of separating the parent compound from all process-related impurities and potential degradation products.

  • Column Selection: A C18 stationary phase is a common starting point for polar, ionizable compounds.

  • Mobile Phase Development: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (acetonitrile or methanol) is recommended. The buffer is critical for controlling the ionization state of the amine and ensuring reproducible retention times.

  • Detection: A Photodiode Array (PDA) detector is invaluable during development as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is resolved from all degradation peaks generated during the forced degradation study.

Conclusion

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is a heterocyclic building block with significant potential, yet its successful application in drug development hinges on a thorough characterization of its chemical properties and stability. This guide provides the strategic framework and detailed experimental protocols necessary to build a comprehensive understanding of this molecule. By systematically evaluating its physicochemical properties, predicting and experimentally confirming its degradation pathways, and developing robust analytical methods, researchers can mitigate risks, ensure product quality, and accelerate the journey from the laboratory to the clinic.

References

  • SLT. (2025, July 24). Why Allylic Alcohol Is Stable. Available from: [Link]

  • SLT. (2025, August 6). Why Allylic Alcohol Is Stable. Available from: [Link]

  • Durig, J. R., et al. (2009, March 30). Conformational stability of allyl alcohol from temperature dependent infrared spectra of rare gas solutions, ab initio calculations, r>0> structural parameters, and vibrational assignment. Available from: [Link]

  • Scribd. Allyl Alcohol Conformational Stability. Available from: [Link]

  • PubMed. (1999, May 27). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Available from: [Link]

  • PubMed. (1985, March). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]

  • ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • ACS Omega. (2022, August 12). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Available from: [Link]

  • ResearchGate. Synthesis of tetrahydropyridine derivatives. Available from: [Link]

  • 景明化工專業代理. 396730-55-5 1,2,3,6-tetrahydropyridin-3-ol;hydrochloride. Available from: [Link]

  • PMC. (2022, August 12). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Available from: [Link]

  • PubChem. 1-Methyl-1,2,3,6-tetrahydropyridine. Available from: [Link]

  • NIST WebBook. 1,2,3,6-Tetrahydropyridine. Available from: [Link]

  • NIST WebBook. 1,2,3,6-Tetrahydropyridine. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • RSC Publishing. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. Available from: [Link]

  • PubMed. (2021, August 26). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. Available from: [Link]

  • RSC Publishing. Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways. Available from: [Link]

  • MDPI. (2021, November 4). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]

  • PMC. (2022, March 28). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Available from: [Link]

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Exploratory

Pharmacological Potential of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Derivatives: A Technical Guide to Scaffold Functionalization and Therapeutic Applications

Executive Summary The tetrahydropyridine (THP) scaffold is a privileged, nitrogen-containing heterocyclic moiety that forms the structural backbone of numerous bioactive natural products and synthetic pharmaceuticals [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyridine (THP) scaffold is a privileged, nitrogen-containing heterocyclic moiety that forms the structural backbone of numerous bioactive natural products and synthetic pharmaceuticals [1]. Among its various isomers and functionalized forms, 1,2,3,6-tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) has emerged as a highly versatile building block in medicinal chemistry. This technical guide explores the pharmacological potential of its derivatives, detailing the mechanistic pathways—ranging from acetylcholinesterase (AChE) inhibition in neurodegenerative diseases to beta-lactamase inhibition in antimicrobial synergy—and provides validated experimental workflows for their synthesis and evaluation.

Chemical Significance of the THP Scaffold

The utility of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride lies in its unique structural topology. It features a secondary amine, an endocyclic double bond, and an allylic hydroxyl group at the 3-position. This orthogonal reactivity allows for selective functionalization.

Physicochemical Profile

Before embarking on derivative synthesis, it is critical to understand the baseline properties of the starting material, which dictate the choice of solvents and reaction conditions.

Table 1: Physicochemical Properties of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride

PropertyValueSource
CAS Number 396730-55-5[2]
Molecular Formula C₅H₁₀ClNO[2]
Molecular Weight 135.59 g/mol [3]
Physical Form White to off-white powder[2]
Solubility Soluble in polar protic solvents (e.g., water, methanol)[2]

Mechanisms of Action and Therapeutic Applications

Derivatives synthesized from the 1,2,3,6-tetrahydropyridin-3-ol core exhibit a broad spectrum of biological activities due to their ability to mimic endogenous signaling molecules and covalently interact with specific enzymatic active sites [4].

Neurodegenerative Diseases: AChE Inhibition

THP derivatives have shown significant promise as cholinomimetics for the palliative treatment of Alzheimer's disease [5]. The structural resemblance of the THP ring to arecoline allows these derivatives to cross the blood-brain barrier (BBB) effectively.

  • Mechanistic Causality: The protonated nitrogen of the THP ring engages in cation- π interactions with tryptophan residues in the catalytic active site (CAS) of AChE. By functionalizing the 3-hydroxyl group with bulky aryl substituents, the molecule can simultaneously reach the peripheral anionic site (PAS), providing dual-binding site inhibition that drastically lowers the IC₅₀ [5].

Antimicrobial Synergy: Beta-Lactamase Inhibition

1,2,3,6-tetrahydropyridin-3-ol hydrochloride is a crucial building block in the synthesis of diazabicyclooctane (DBO) derivatives. These compounds act as potent, non-beta-lactam inhibitors of beta-lactamase enzymes [6].

  • Mechanistic Causality: The 3-hydroxyl group enables the attachment of sulfate or carbamate moieties. Upon entering the bacterial periplasm, the DBO derivative covalently binds to the catalytic serine residue of the beta-lactamase enzyme. This stable acylation prevents the enzyme from degrading co-administered beta-lactam antibiotics, restoring their efficacy.

Anti-inflammatory and CNS Receptor Modulation

Beyond enzyme inhibition, THP derivatives modulate cytokine release and act as agonists/antagonists on 5-hydroxytryptamine (5-HT) and dopamine receptors, making them valuable in treating psychiatric disorders and systemic inflammation [7].

Mechanisms THP 1,2,3,6-Tetrahydropyridin-3-ol Scaffold AChE AChE Inhibition (Alzheimer's) THP->AChE Cation-π at CAS & PAS Binding BetaLac Beta-Lactamase Inhibition (Antimicrobial Synergy) THP->BetaLac Serine Covalent Acylation Receptor 5-HT / Dopamine Modulation (CNS Disorders) THP->Receptor Receptor Agonism/Antagonism

Pharmacological pathways and molecular targets of THP derivatives.

Table 2: Structure-Activity Relationship (SAR) Data for THP Derivatives

Compound / SubstitutionPrimary TargetIC₅₀ / ActivityMechanistic Note
Arecoline (Reference) AChE~12.5 µMRapid in vivo hydrolysis limits utility [5]
3-Trifluoromethyl-aryl THP AChE0.85 µMEnhanced lipophilicity, strong PAS binding [5]
3-Cyano-aryl THP AChE1.20 µMStrong electron-withdrawing interaction [5]
DBO-Sulfate Derivative β -LactamaseHighly PotentCovalent serine acylation [6]

Experimental Methodologies

Synthesis and Functionalization Workflow

To harness the pharmacological potential of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride, the molecule must be selectively protected and functionalized. The following protocol outlines the standard approach for creating 3-O-substituted derivatives.

Step-by-Step Procedure:

  • Amine Protection (N-Boc Formation):

    • Action: Suspend 1,2,3,6-tetrahydropyridin-3-ol hydrochloride in dichloromethane (DCM) at 0°C. Add 2.5 equivalents of triethylamine (TEA) followed by 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).

    • Causality: The hydrochloride salt must be neutralized by TEA to free the secondary amine. Boc protection is strictly required to prevent unwanted N-alkylation or N-arylation during subsequent oxygen-functionalization steps [6].

  • Hydroxyl Functionalization (O-Alkylation/Arylation):

    • Action: Treat the N-Boc protected intermediate with sodium hydride (NaH) in anhydrous DMF at 0°C to form the alkoxide. Slowly add the desired aryl or alkyl halide.

    • Causality: NaH ensures complete deprotonation of the allylic hydroxyl group, driving the nucleophilic substitution forward to yield the ether derivative.

  • Deprotection:

    • Action: Stir the functionalized intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Evaporate and neutralize to yield the active THP derivative.

Workflow Precursor 1,2,3,6-Tetrahydropyridin-3-ol HCl Protect N-Protection (Boc2O / TEA) Precursor->Protect Funct O-Functionalization (NaH / R-X) Protect->Funct Deprotect Deprotection (TFA / DCM) Funct->Deprotect Assay In Vitro Screening (Pharmacological Assays) Deprotect->Assay

Step-by-step synthetic workflow for functionalizing the THP scaffold.

In Vitro AChE Inhibition Protocol (Ellman's Method)

To evaluate the neuromodulatory potential of the synthesized THP derivatives, a modified Ellman's colorimetric assay is employed. This protocol is designed as a self-validating system; the inclusion of a vehicle blank and a reference inhibitor (e.g., Donepezil) ensures the kinetic data is free from background interference.

Reagents:

  • 0.1 M Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • AChE enzyme (electric eel or human recombinant)

Step-by-Step Procedure:

  • Inhibitor Preparation: Dissolve the THP derivative in DMSO to create a stock solution. Prepare serial dilutions in phosphate buffer. Causality: The final assay concentration of DMSO must be kept below 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE solution (0.2 U/mL), and 20 µL of the THP derivative. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the THP derivative to establish an equilibrium with the enzyme's active site before substrate competition begins, ensuring accurate IC₅₀ calculation.

  • Colorimetric Setup: Add 10 µL of DTNB (0.01 M) to each well.

  • Reaction Initiation: Add 10 µL of ATCI (0.075 M) to initiate the enzymatic reaction.

    • Causality: AChE cleaves ATCI into acetate and thiocholine. The liberated thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a highly stable anion that absorbs strongly at 412 nm.

  • Kinetic Measurement & Validation: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Validate the run by ensuring the vehicle control shows linear product formation and the reference inhibitor (Donepezil) yields its known IC₅₀.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ). Determine the percentage of inhibition relative to the uninhibited control and compute the IC₅₀ using non-linear regression analysis.

Conclusion

The 1,2,3,6-tetrahydropyridin-3-ol hydrochloride scaffold represents a highly malleable and pharmacologically rich starting point for drug discovery. By understanding the causality behind its chemical reactivity and biological interactions, researchers can rationally design derivatives targeting complex pathologies, from neurodegeneration to antimicrobial resistance.

References

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571. URL: [Link]

  • Jabeen, F., et al. (2018). Tetrahydropyridine: a promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry, 42(3), 524-549. URL: [Link]

  • Gangapuram, M., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery. URL: [Link]

  • Lampilas, M., et al. (2012).Heterocyclic compounds, their preparation and their use as medicaments, in particular as anti-bacterial agents. U.S. Patent US8178554B2.

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Foundational

A Comprehensive Technical Guide to the Synthetic Pathways of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride

Introduction: The Strategic Importance of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride in Modern Drug Discovery The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride in Modern Drug Discovery

The 1,2,3,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Among its derivatives, 1,2,3,6-tetrahydro-pyridin-3-ol, and its stable hydrochloride salt, serves as a crucial chiral building block for the synthesis of complex nitrogen-containing heterocycles. Its strategic importance lies in its versatile functionality—a secondary amine, a double bond, and a hydroxyl group—which allows for a multitude of subsequent chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, offering a critical analysis of their underlying principles, practical execution, and comparative advantages for researchers and drug development professionals.

Chapter 1: The Foundational Approach: Reduction of 3-Hydroxypyridine and its Derivatives

The most direct and historically significant route to 1,2,3,6-tetrahydro-pyridin-3-ol involves the reduction of the aromatic precursor, 3-hydroxypyridine. However, the inherent stability of the pyridine ring presents a significant chemical challenge, often requiring harsh reaction conditions or strategic activation of the starting material.

Direct Catalytic Hydrogenation of 3-Hydroxypyridine

The direct catalytic hydrogenation of 3-hydroxypyridine to the corresponding piperidin-3-ol is a well-established method, though it often leads to the fully saturated piperidine ring. Selective reduction to the desired tetrahydropyridine is challenging and highly dependent on the catalyst and reaction conditions.

Causality Behind Experimental Choices: The primary challenge in the catalytic hydrogenation of 3-hydroxypyridine is overcoming the aromaticity of the pyridine ring. This typically requires high pressures and temperatures, along with an active catalyst. The choice of catalyst is critical; for instance, rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or platinum dioxide (PtO2) often favor the formation of piperidin-3-ol.[2] Raney nickel has also been employed, particularly for the synthesis of N-substituted 3-hydroxypiperidines from their corresponding pyridinium salts, highlighting its utility in reducing the pyridinium system under high pressure and temperature.[3]

Experimental Protocol: High-Pressure Hydrogenation using Raney Nickel

This protocol is adapted from methodologies described for the reduction of 3-hydroxypyridine derivatives.[3]

  • Preparation: In a high-pressure autoclave, a solution of 3-hydroxypyridine (1 mole) in a suitable solvent such as water, methanol, or ethanol (500 mL) is prepared.

  • Catalyst Addition: Raney nickel (approximately 20 teaspoons, as a slurry) is carefully added to the solution.

  • Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by hydrogen. The vessel is then pressurized with hydrogen to 1800 psi (or between 200 and 4,000 psi) and heated to a temperature between 100-150°C (or between 80 and 250°C).[3]

  • Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization of its hydrochloride salt.

Strategic Activation: Reduction of 3-Hydroxypyridinium Salts

A more facile reduction can be achieved by first converting 3-hydroxypyridine into an N-substituted 3-hydroxypyridinium salt. The quaternization of the nitrogen atom disrupts the aromaticity, making the ring more susceptible to reduction under milder conditions.

Expertise & Experience: This approach offers greater control over the reduction process. The choice of the N-substituent can influence the solubility and reactivity of the pyridinium salt. Furthermore, this strategy opens the door to homogeneous catalysis, which can offer higher selectivity. For instance, the use of a homogeneous iridium catalyst for the selective hydrogenation of 3-hydroxypyridinium salts to piperidin-3-one derivatives has been reported, showcasing the potential for chemo-selective transformations.[2]

Workflow for Pyridinium Salt Reduction

Caption: Workflow for the synthesis via pyridinium salt activation.

Chemical Reduction with Borohydrides

A notable advancement in the reduction of 3-hydroxypyridine involves the use of sodium borohydride in the presence of an activating agent like benzyl chloroformate. This method yields a protected form of the desired product.[4]

Mechanistic Insight: In this reaction, benzyl chloroformate activates the pyridine ring by forming an N-alkoxycarbonyl pyridinium species in situ. This intermediate is then selectively reduced by sodium borohydride at the 2- and 5-positions to afford 1-benzyloxycarbonyl-5-hydroxy-2-piperideine.[4] This method is particularly valuable as it provides a product with a protecting group already in place, which is often desirable for subsequent synthetic steps.

Experimental Protocol: Borohydride Reduction of 3-Hydroxypyridine

  • Reaction Setup: A solution of 3-hydroxypyridine (1 equivalent) in a suitable solvent is cooled in an ice bath.

  • Reagent Addition: Benzyl chloroformate is added, followed by the portion-wise addition of sodium borohydride.

  • Reaction and Quenching: The reaction is stirred until completion (monitored by TLC) and then carefully quenched.

  • Extraction and Purification: The product, 1-benzyloxycarbonyl-5-hydroxy-2-piperideine, is extracted and purified using standard techniques.

Chapter 2: Modern Synthetic Strategies for the Tetrahydropyridine Core

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the tetrahydropyridine ring system, often with high levels of stereocontrol.

Cascade Reactions: A One-Pot Approach

A powerful strategy for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines involves a one-pot cascade reaction. This can include a rhodium(I)-catalyzed C-H activation of α,β-unsaturated imines, coupling with alkynes, electrocyclization to a 1,2-dihydropyridine intermediate, and subsequent diastereoselective reduction.[5]

Authoritative Grounding: This approach exemplifies the elegance of modern catalytic methods, enabling the rapid assembly of complex molecular architectures from simple precursors. The diastereoselectivity of the final reduction step is a key advantage, providing access to specific stereoisomers.[5]

Conceptual Workflow of the Cascade Reaction

G A α,β-Unsaturated Imine + Alkyne B Rh(I)-catalyzed C-H Activation & Coupling A->B Step 1 C Azatriene Intermediate B->C D Electrocyclization C->D Step 2 E 1,2-Dihydropyridine D->E F Acid/Borohydride Reduction E->F Step 3 G 1,2,3,6-Tetrahydropyridine F->G

Caption: Cascade reaction for substituted tetrahydropyridine synthesis.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient means of synthesizing tetrahydropyridine derivatives by combining three or more starting materials in a single step.[6] While not always directly yielding 3-hydroxy-substituted products, they provide rapid access to the core structure, which can then be further functionalized.

Trustworthiness: The convergence and atom economy of MCRs make them attractive for library synthesis and lead optimization in drug discovery. For example, a three-component reaction of anilines, arylaldehydes, and β-ketoesters can generate tetrahydropyridine derivatives in high yields.[1]

Chapter 3: Alternative and Related Synthetic Pathways

Dehydration of N-Substituted-4-Piperidinols

An alternative route to the 1,2,3,6-tetrahydropyridine ring system involves the dehydration of N-substituted-4-piperidinols. This method is particularly useful when the corresponding piperidinol is readily available.[7]

Experimental Protocol: Dehydration of N-Alkyl-4-Piperidinol

  • Reaction Setup: N-alkyl-4-piperidinol is mixed with a dehydrating agent, such as 85% phosphoric acid.[7]

  • Dehydration: The mixture is heated, carefully controlling the temperature to effect dehydration without causing unwanted side reactions.

  • Work-up: The resulting N-alkyl-1,2,3,6-tetrahydropyridine is isolated by neutralization, extraction, and purification.

Addition of Grignard Reagents to Pyridinium Salts

The addition of Grignard reagents to pyridinium salts is a powerful method for the dearomatization of the pyridine ring, typically leading to 1,4-dihydropyridine derivatives.[8][9][10][11] While this does not directly produce the 1,2,3,6-isomer, the resulting dihydropyridines are valuable intermediates that can potentially be isomerized or further functionalized to access the desired scaffold. The use of chiral copper catalysts can render this transformation enantioselective.[8]

Chapter 4: Comparative Analysis and Future Outlook

The choice of synthetic pathway for 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride depends on several factors, including the desired scale, required purity, and the availability of starting materials and specialized equipment.

Data Presentation: Comparison of Synthetic Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Direct Hydrogenation 3-HydroxypyridineH₂, Raney Ni or PtO₂Direct route, potentially scalable.Harsh conditions (high P, T), often poor selectivity for the tetrahydropyridine.
Pyridinium Salt Reduction 3-HydroxypyridineAlkylating agent, H₂, catalystMilder conditions, better selectivity.Additional activation step required.
Borohydride Reduction 3-HydroxypyridineNaBH₄, Benzyl chloroformateMild conditions, provides a protected product.Stoichiometric reagents, potential for side reactions.
Cascade Reaction Imines, AlkynesRh(I) catalyst, reducing agentHigh complexity from simple precursors, one-pot efficiency.Limited to substituted derivatives, catalyst cost.

Future Perspectives: The field continues to evolve, with a growing emphasis on catalytic and enantioselective methods. The development of novel catalysts for the selective reduction of hydroxypyridines under mild conditions remains a key area of research. Furthermore, the application of biocatalysis and flow chemistry holds promise for more sustainable and efficient syntheses of 1,2,3,6-tetrahydro-pyridin-3-ol and its derivatives.

References

  • Elslager, E. F., & Biel, J. H. (1957). U.S. Patent No. 2,802,007. Washington, DC: U.S.
  • Li, W., et al. (2015). Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones. Organic Letters, 17(9), 2262–2265. [Link]

  • Comins, D. L., & Dehghani, A. (1993). Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine. Chemical Communications, (23), 1838-1839. [Link]

  • Somprasong, S., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 14(17), 13030–13039. [Link]

  • Stuart, D. R., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(27), 6643-6646. [Link]

  • Balijapalli, S., et al. (2021). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores, 4(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. [Link]

  • CN101696187B. (2012). Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine.
  • Wang, L., et al. (2020). Catabolism of 3-hydroxypyridine by Ensifer adhaerens HP1: a novel four-component gene encoding 3-hydroxypyridine dehydrogenase HpdA catalyzes the first step of biodegradation. bioRxiv. [Link]

  • EP0965588A1. (1999).
  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
  • ResearchGate. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • Ołdziej, S., et al. (2011). Synthesis of highly functionalized tetrahydropyridines with potential biological activity. ARKIVOC, 2011(10), 160-181. [Link]

  • University of Groningen Research Portal. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • PubMed. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • CA2056582A1. (1992).
  • Quick Company. (2014). A Process For Preparation Of Tetrahydropyridine Analogs. [Link]

  • Kumar, A., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16(1), 1-20. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride in Alkaloid Synthesis

Executive Summary & Strategic Importance In the realm of complex natural product synthesis, nitrogen-containing heterocycles form the backbone of countless pharmaceutical agents. 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the realm of complex natural product synthesis, nitrogen-containing heterocycles form the backbone of countless pharmaceutical agents. 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (also known as 3-hydroxy-1,2,3,6-tetrahydropyridine hydrochloride) serves as a highly versatile, atom-economical chiral or racemic building block. Its structural architecture—a six-membered nitrogenous ring featuring an allylic alcohol—provides two orthogonal handles for functionalization: the secondary amine (for protecting group manipulation and directing effects) and the C4-C5 alkene (for stereoselective cycloadditions and epoxidations).

As a hydrochloride salt, the compound exhibits excellent shelf stability, preventing the oxidative degradation and spontaneous polymerization often observed in free tetrahydropyridines. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for deploying this intermediate in the synthesis of piperidine, indolizidine, and aspidosperma alkaloids.

Mechanistic Causality in Synthetic Design

The synthetic utility of 1,2,3,6-tetrahydro-pyridin-3-ol stems from its predictable conformational dynamics and the stereodirecting ability of the C3-hydroxyl group.

  • Directed Epoxidation: When exposed to peroxyacids (e.g., mCPBA) or transition-metal catalysts (e.g., VO(acac)₂), the allylic hydroxyl group engages in hydrogen bonding or metal coordination. This transition state forces the oxidant to approach from the syn face, yielding the cis-epoxide with high diastereoselectivity[1].

  • Regioselective Ring Opening: The resulting oxirane intermediate can be opened by various nucleophiles (azides, amines, cuprates). The regioselectivity (C4 vs. C5) is heavily influenced by the electronic nature of the N-protecting group. Electron-withdrawing groups (like Boc or Cbz) disfavor the development of positive charge at C4, often directing nucleophilic attack to the C4 position via a trans-diaxial opening mechanism, establishing the contiguous stereocenters required for complex azasugars and pipecolic acids.

  • Luche Reduction & Allylic Rearrangements: For the synthesis of Cassia alkaloids, the allylic alcohol can be oxidized to a dihydropyridone and subsequently subjected to a CeCl₃-mediated Luche reduction to invert stereochemistry or install new functional groups without over-reducing the alkene[2].

Workflow A 1,2,3,6-Tetrahydropyridin-3-ol HCl (Stable Precursor) B N-Protection & Freebasing (Boc2O, Et3N) A->B Base / PG C1 Directed Epoxidation (mCPBA / VO(acac)2) B->C1 syn-Directing OH C2 Luche Reduction (NaBH4, CeCl3) B->C2 Enone Intermediate C3 Cycloaddition (Indole-2-acrylates) B->C3 Dienophile/Diene D1 Hydroxypipecolic Acids (e.g., L-Pipecolic acid) C1->D1 Nucleophilic Opening D2 Cassia Alkaloids (Cassine, Spectaline) C2->D2 Alkylation/Elongation D3 Aspidosperma Alkaloids (Tabersonine) C3->D3 Core Assembly

Divergent synthetic workflows for alkaloid synthesis utilizing 1,2,3,6-tetrahydropyridin-3-ol.

Key Applications in Alkaloid Synthesis

Synthesis of Pipecolic Acid Derivatives

Pipecolic acids, particularly (2S,3S)-3-hydroxypipecolic acid, are critical pharmacophores in various therapeutics and natural products. The 1,2,3,6-tetrahydropyridin-3-ol core can be generated via a highly stereoselective hetero-Diels-Alder reaction of singlet oxygen with a chiral N-imino-1,2-dihydropyridine intermediate. Subsequent reduction yields the target tetrahydropyridin-3-ol, which is then elaborated into the final amino acid[3][4].

Synthesis of Cassia and Prosopis Alkaloids

Alkaloids such as Cassine and Spectaline exhibit potent anticholinesterase activity. Their synthesis frequently utilizes 1,2,3,6-tetrahydropyridin-3-ol derivatives. By subjecting the compound to allylic oxidation followed by a highly controlled Luche reduction (NaBH₄, CeCl₃·7H₂O), researchers can achieve complete conversion with precise stereocontrol, avoiding the unwanted reduction of the crucial C=C double bond[2].

Assembly of Aspidosperma Indole Alkaloids

The synthesis of complex pentacyclic indole alkaloids like Tabersonine relies on the cycloaddition of indole-2-acrylates. Here, 3-alkyl-3-hydroxy-1,2,3,6-tetrahydropyridines act as advanced dienophiles/intermediates. The precise spatial arrangement of the hydroxyl group and the alkene facilitates the rapid construction of the rigid polycyclic framework[5].

Quantitative Performance Data

The following table summarizes the validated reaction metrics for key transformations utilizing the 1,2,3,6-tetrahydropyridin-3-ol scaffold across various alkaloid synthesis campaigns.

Target Alkaloid / IntermediateSynthetic TransformationReagents & ConditionsYield (%)StereoselectivityRef
(2S,3S)-3-Hydroxypipecolic Acid Singlet O₂ Cycloaddition & ReductionMethylene blue, O₂, hν (-78 °C), then alane65–75%>99% ee[4]
Cassine Precursors Luche Reduction of EnoneNaBH₄, CeCl₃·7H₂O, MeOH, -78 °C70–85%High dr[2]
Tabersonine Intermediates Chloroformate ProtectionMethyl chloroformate, CH₂Cl₂, 0 °C90%Regiospecific[5]
Piperidine Diols (Azasugars) Directed EpoxidationmCPBA, CH₂Cl₂, 0 °C to RT80–88%>95% syn-epoxide[1]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity execution.

Protocol A: Freebasing and N-Boc Protection of 1,2,3,6-Tetrahydro-pyridin-3-ol

Causality: The hydrochloride salt must be neutralized to expose the nucleophilic secondary amine. Triethylamine (Et₃N) is used to scavenge the HCl, driving the formation of the N-Boc derivative, which prevents unwanted N-oxidation and directs subsequent facial selectivity.

  • Preparation: Suspend 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride (1.0 eq, 135.5 g/mol ) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Et₃N (2.5 eq) dropwise. Observation: The suspension will gradually clarify as the free base dissolves.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a single portion. Add a catalytic amount of DMAP (0.1 eq) to accelerate the reaction.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check (IPC): Perform TLC (Hexanes:EtOAc 1:1). Stain with Ninhydrin and heat. The starting material (free amine) will appear as a dark purple spot at the baseline. A successful reaction is indicated by the complete disappearance of the baseline spot and the appearance of a new, UV-inactive spot (Rf ~0.4) that stains yellow/brown with KMnO₄ (due to the alkene).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Stereoselective Syn-Epoxidation

Causality: mCPBA is utilized because the peroxyacid moiety hydrogen-bonds with the unprotected C3-hydroxyl group. This tethering effect forces the oxygen atom to be delivered to the same face as the hydroxyl group, ensuring syn stereochemistry.

  • Preparation: Dissolve the N-Boc-1,2,3,6-tetrahydro-pyridin-3-ol (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Oxidation: Add purified mCPBA (1.2 eq, 77% max) portion-wise over 15 minutes to control the exotherm.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 6 hours.

  • Validation Check (IPC): Monitor via ¹H NMR of a crude aliquot. The disappearance of the vinylic protons (multiplets at ~5.7–5.9 ppm) and the emergence of oxirane ring protons (~3.2–3.5 ppm) validates complete conversion.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry the organic layer over Na₂SO₄ and concentrate.

Mechanism S1 N-Boc-1,2,3,6- Tetrahydropyridin-3-ol S2 syn-Epoxide Intermediate S1->S2 mCPBA (H-bond directed) S3 Trans-Diaxial Ring Opening S2->S3 Nu- (e.g., N3-) Regioselective S4 Substituted Piperidine Core S3->S4 Reduction & Deprotection

Mechanistic pathway of directed epoxidation and regioselective ring opening.

References

  • Tzanetou, E. N., Kasiotis, K. M., Magiatis, P., & Haroutounian, S. A. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. National Institutes of Health (NIH). 6[6]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. 7[7]

  • Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. Semantic Scholar. 2[2]

  • Stereoselective Syntheses of L-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. ACS Publications / ResearchGate. 4[3][4]

  • Le Goff, M.-T., Marazano, I. C., Fourrey, J.-L., & Das, B. C. An Improved Synthesis of 1-Alkyloxycarbonyl 3-Ethyl-3-Hydroxy 1,2,3,6-Tetrahydropyridine. An Intermediate in the Synthesis of Aspidosperma Type Indole Alkaloids. Taylor & Francis (Tandfonline).5[5]

  • ChemInform Abstract: Synthesis of 3-Substituted Isofagomine Analogues Using an Unusual syn Hydrogenation Reaction. ResearchGate. 1[1]

Sources

Application

Advanced Application Note: 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride as a Strategic Scaffold in Alkaloid Synthesis

Executive Summary & Strategic Rationale 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and natural product synthesis[1]. Featuring a secondary amine and an allylic alcohol within a six-membered ring, this scaffold provides orthogonal handles for regioselective and stereoselective functionalization.

The commercial availability of this compound as a hydrochloride salt is a deliberate formulation choice[1]. The protonated amine prevents spontaneous atmospheric oxidation and intermolecular oligomerization, significantly extending the reagent's shelf-life. However, this necessitates a strategic free-basing step prior to N-functionalization.

This application note details the mechanistic utility of 1,2,3,6-tetrahydropyridin-3-ol, focusing on its transformation into advanced intermediates such as 3-chloro-tetrahydropyridines (cross-coupling precursors) and syn-epoxy-piperidinols (precursors to glycosidase inhibitors like (+)-swainsonine and 3-hydroxypipecolic acid)[2][3][4].

Reactivity Core 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride FreeBase Free Base Generation (Et3N / NaHCO3) Core->FreeBase Neutralization N_Protect N-Protection (Boc2O / BnBr) FreeBase->N_Protect Electrophilic Addition Allylic_Sub Allylic Substitution (POCl3 / DMF) N_Protect->Allylic_Sub Activation Epoxidation Directed Epoxidation (mCPBA) N_Protect->Epoxidation Oxidation Oxidation Alcohol Oxidation (Dess-Martin) N_Protect->Oxidation [O] Prod_Chloride 3-Chloro-tetrahydropyridines Allylic_Sub->Prod_Chloride Prod_Epoxide syn-Epoxy-piperidinols Epoxidation->Prod_Epoxide Prod_Enone Dihydropyridinones Oxidation->Prod_Enone

Divergent synthetic pathways originating from 1,2,3,6-Tetrahydropyridin-3-ol.

Validated Experimental Workflows

To ensure trustworthiness and reproducible results, the following protocols have been designed as self-validating systems. Causality is provided for every major experimental parameter.

Protocol A: N-Protection (Preparation for Functionalization)

Before manipulating the allylic alcohol, the secondary amine must be protected to prevent unwanted side reactions (e.g., N-oxidation or N-alkylation).

  • Free-Basing : Suspend 1,2,3,6-tetrahydropyridin-3-ol hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 equiv) dropwise at 0 °C.

    • Causality: The excess base ensures complete neutralization of the HCl salt while neutralizing the acid byproduct generated in the subsequent protection step.

  • Protection : Add Benzyl bromide (BnBr) or Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv). Stir at room temperature for 12 hours.

  • Validation : Monitor via TLC (Hexane/EtOAc 7:3). The product will migrate significantly higher than the baseline-bound hydrochloride salt.

Protocol B: Regioselective Allylic Chlorination

This protocol converts the allylic alcohol into an allylic chloride, a highly valuable electrophile for downstream Palladium-catalyzed cross-coupling or "Anti-Wacker" cyclizations[2][5].

Workflow Start N-Protected Precursor Step1 Vilsmeier Activation (POCl3 in DMF, 0 °C) Start->Step1 Prevents degradation Step2 Nucleophilic Substitution (Warm to RT, 12h) Step1->Step2 Forms intermediate Quench Controlled Quench (H2O/K2CO3, 0 °C) Step2->Quench Neutralizes POCl3 Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Isolates product Purification Flash Chromatography (Silica Gel) Extraction->Purification Removes impurities Validation Validation (TLC & 1H-NMR) Purification->Validation Confirms structure

Step-by-step experimental workflow for the allylic chlorination protocol.

  • Vilsmeier Activation : Dissolve the N-protected tetrahydropyridin-3-ol in anhydrous DMF. Cool the flask to 0 °C under an argon atmosphere. Add POCl₃ (2.2 equiv) dropwise over 5 minutes[2].

    • Causality: DMF and POCl₃ react to form the Vilsmeier-Haack reagent (chloromethyleneiminium ion). This highly electrophilic species selectively activates the C3-hydroxyl group. Cooling to 0 °C is critical to control the exothermic formation of this complex and prevent degradation of the heterocycle.

  • Substitution : Allow the mixture to gradually warm to room temperature and stir overnight. The chloride ion displaces the activated oxygen species via an Sₙ2 mechanism, preserving the C4-C5 double bond position without allylic transposition[2].

  • Controlled Quench : Cool the reaction back to 0 °C and carefully add H₂O, followed by neutralization with aqueous K₂CO₃.

    • Causality: Unreacted POCl₃ reacts violently with water. A slow, cold quench prevents thermal degradation of the newly formed allylic chloride.

  • Self-Validation :

    • TLC : Use a KMnO₄ stain. The product will retain the olefinic signature (rapid yellow/brown spot against a purple background) but will exhibit a higher R_f value due to the loss of the polar hydroxyl group.

    • ¹H-NMR : Confirm success by the disappearance of the broad -OH singlet (~2.2 ppm) and the downfield shift of the C3 methine proton.

Protocol C: Diastereoselective Epoxidation (Hydroxypipecolic Acid Precursor)

For the synthesis of 3-hydroxypipecolic acid derivatives and (+)-swainsonine analogs, the C4-C5 olefin must be functionalized stereoselectively[3][4].

  • Reaction Setup : Dissolve the N-protected (but O-unprotected) tetrahydropyridin-3-ol in anhydrous DCM at 0 °C.

  • Directed Epoxidation : Add m-CPBA (1.2 equiv) portion-wise.

    • Causality: The free hydroxyl group at C3 acts as a hydrogen-bond donor, coordinating with the incoming peroxyacid. This directs the epoxidation exclusively to the syn face of the tetrahydropyridine ring, establishing the critical relative stereochemistry required for glycosidase inhibitors[3].

  • Self-Validation : Epoxide formation is confirmed by the disappearance of the downfield olefinic protons (~5.7–5.9 ppm) in ¹H-NMR and the appearance of upstream oxirane ring protons (~3.2–3.5 ppm).

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the primary transformations of the 1,2,3,6-tetrahydropyridin-3-ol scaffold.

TransformationReagents & SolventsTemperature & TimeTypical YieldKey Analytical Marker (¹H-NMR / TLC)
N-Benzylation BnBr, K₂CO₃, DMF0 °C to RT, 12 h85–92%Appearance of Ph-H multiplet (7.2–7.4 ppm)
N-Boc Protection Boc₂O, Et₃N, DCM0 °C to RT, 12 h90–95%Appearance of strong singlet (9H) at ~1.45 ppm
Allylic Chlorination POCl₃, DMF0 °C to RT, 16 h75–84%Disappearance of -OH peak; Downfield C3-H shift
Directed Epoxidation m-CPBA, DCM0 °C, 4 h80–88%Disappearance of olefinic protons (~5.8 ppm)
Alcohol Oxidation Dess-Martin Periodinane, DCMRT, 2 h85–90%Disappearance of C3-H; Appearance of C=O (IR: ~1680 cm⁻¹)

References

  • 1,2,3,6-tetrahydropyridin-3-ol hydrochloride | 396730-55-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Enantiomerically Enriched Tetrahydropyridine Allyl Chlorides Source: The Royal Society of Chemistry URL
  • Proline catalyzed enantioselective synthesis of (2S,3S)-3-hydroxypipecolic acid and formal synthesis of (+)
  • Stereoselective Syntheses of l-Pipecolic Acid and (2S,3S)
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Source: MDPI URL

Sources

Method

Application Note: Preparation and In Vitro Application of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride Solutions

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Pharmacological Context & Mechanistic Relevance 1,2,3,6-Tetrahydropyridin-3-ol hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Pharmacological Context & Mechanistic Relevance

1,2,3,6-Tetrahydropyridin-3-ol hydrochloride is a highly versatile nitrogen-containing heterocyclic building block utilized extensively in modern drug discovery. The compound and its sigmatropically rearranged derivatives serve as critical structural motifs in the synthesis of potent kinase inhibitors and neuropharmacological agents.

Mechanistically, derivatives of this scaffold are pivotal in two major therapeutic axes:

  • ALK2 Inhibition: The scaffold is utilized in the development of 1[1]. Mutations in ALK2 lead to constitutive activation of the bone morphogenetic protein (BMP) pathway, driving diseases like Fibrodysplasia Ossificans Progressiva (FOP).

  • CDK9 Modulation: It is also employed to synthesize 2[2]. CDK9 regulates RNA-Polymerase II transcription; its targeted inhibition is a major strategy in oncology to downregulate anti-apoptotic proteins.

SignalingPathway Compound Tetrahydropyridin-3-ol Derived Inhibitors Kinases Target Kinases (ALK2 / CDK9) Compound->Kinases Competitive Inhibition Effectors Downstream Effectors (SMAD / RNAP II) Kinases->Effectors Phosphorylation Phenotype Gene Transcription & Cellular Differentiation Effectors->Phenotype Signal Transduction

Pharmacological inhibition of ALK2/CDK9 pathways by tetrahydropyridin-3-ol derived compounds.

Physicochemical Profiling

Understanding the physical properties of the compound is essential for designing a robust assay. The hydrochloride (HCl) salt form is specifically engineered to enhance aqueous solubility and prevent the volatility associated with free-base tetrahydropyridines.

PropertySpecificationExperimental Implication
Chemical Name 1,2,3,6-Tetrahydropyridin-3-ol HClCommercial standard for .
CAS Number 396730-55-5Ensure correct isomer and salt form during procurement.
Molecular Weight 135.59 g/mol Required for precise molarity calculations (13.56 mg/mL = 100 mM).
Solubility High in Water & DMSOAllows flexibility in vehicle choice; DMSO preferred for master stocks.
Hygroscopicity HighRequires strict desiccation to prevent ambient moisture absorption.

Experimental Causality & Self-Validating Protocol Design

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. When preparing solutions of 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride for cell-based assays, two major physicochemical risks must be mitigated:

  • pH Shock: Because it is an HCl salt, dissolving it at high concentrations (>10 mM) directly into unbuffered aqueous solutions will drastically lower the pH. If added directly to cells, this acidic shock—rather than the compound's pharmacology—will cause artifactual cell death. Causality: We mandate dissolving the master stock in anhydrous DMSO and performing intermediate dilutions in heavily buffered PBS to neutralize the salt before it contacts the cell monolayer.

  • Solvent Toxicity: DMSO is cytotoxic at high concentrations. Causality: The protocol is mathematically structured to ensure the final DMSO concentration in the culture well never exceeds 0.1% (v/v), preserving membrane integrity.

AssayWorkflow N1 1. Equilibration & Weighing N2 2. Master Stock (100 mM in DMSO) N1->N2 N3 3. Intermediate Dilution (PBS) N2->N3 N4 4. Media Spiking (pH Validation) N3->N4 N5 5. Cell Treatment & Incubation N4->N5

Workflow for the preparation and application of 1,2,3,6-Tetrahydropyridin-3-ol HCl in cell assays.

Step-by-Step Methodologies

Protocol A: Preparation of 100 mM Master Stock

Note: The3[3] of these piperidine derivatives require clean, anhydrous environments.

  • Thermal Equilibration: Remove the desiccated vial of 1,2,3,6-Tetrahydropyridin-3-ol HCl from 4°C storage. Crucial: Allow it to sit at room temperature for exactly 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, altering the effective molecular weight and degrading the batch.

  • Gravimetric Measurement: Weigh exactly 13.56 mg of the powder into a sterile, light-blocking amber microcentrifuge tube.

  • Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex vigorously for 60 seconds. The solution should be completely transparent with no particulate matter.

  • Aliquoting & Storage: Divide the 100 mM stock into 50 µL single-use aliquots. Store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce moisture and cause the HCl salt to precipitate out of the DMSO matrix.

Protocol B: Intermediate Dilution and Cell Treatment
  • Thawing: Thaw a 50 µL aliquot of the 100 mM stock at room temperature.

  • Intermediate Buffer Dilution: Pipette 10 µL of the 100 mM stock into 990 µL of sterile, pH 7.4 Phosphate-Buffered Saline (PBS). This creates a 1 mM intermediate working solution (containing 1% DMSO).

    • Self-Validation Step: Visually inspect the intermediate solution against a light source. The sudden shift to an aqueous environment can sometimes cause transient precipitation. If cloudiness occurs, sonicate for 3 minutes.

  • Media Spiking: To achieve a final assay concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture media (e.g., DMEM + 10% FBS).

    • pH Check: Observe the phenol red indicator in the media. It must remain pink/red (~pH 7.4). If it shifts to yellow, the buffering capacity of the media is insufficient to handle the HCl salt, and HEPES buffer (10-25 mM) must be added.

  • Vehicle Control Generation (Mandatory): Prepare a parallel control by adding 10 µL of 1% DMSO (in PBS) to 990 µL of complete media. This ensures the final well contains exactly 0.01% DMSO, isolating the biological phenotype to the tetrahydropyridin-3-ol derivative rather than solvent stress.

  • Incubation: Apply the spiked media to the adherent cell monolayer and incubate at 37°C, 5% CO₂ for the desired assay duration (typically 24–72 hours).

References

  • INHIBITORS OF ACTIVIN RECEPTOR-LIKE KINASE - European Patent Office - EP 3442977 B1. Googleapis.com.
  • WO2010003133A2 - Cdk modulators - Google P
  • Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and [2,3]-Sigmatropic Rearrangement.
  • 5-[(3-chloropyridin-2-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol. Sigma-Aldrich.

Sources

Application

Application Note: Advanced Catalytic Hydrogenation of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride

Executive Summary The transformation of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride to 3-hydroxypiperidine hydrochloride via catalytic hydrogenation is a foundational methodology in modern synthetic chemistry. The satur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride to 3-hydroxypiperidine hydrochloride via catalytic hydrogenation is a foundational methodology in modern synthetic chemistry. The saturated product is a highly versatile, commercially crucial building block used in the total synthesis of complex alkaloids like aloperine[1] and in the development of modern therapeutics, including neutral sphingomyelinase 2 (nSMase2) inhibitors[2]. This application note provides a self-validating, highly optimized protocol for this reduction, detailing the mechanistic causality behind catalyst selection, solvent effects, and safety protocols.

Mechanistic Rationale & Experimental Design

Heterogeneous catalytic hydrogenation of tetrahydropyridines is the industry standard for accessing functionalized piperidines[3],[4]. Designing a robust protocol requires strict control over the substrate state and the microenvironment of the catalyst surface.

  • Substrate State (The Hydrochloride Salt): Free secondary amines possess a highly nucleophilic lone pair on the nitrogen atom that coordinates strongly to the palladium metal surface. This coordination acts as a competitive inhibitor, effectively poisoning the catalyst and stalling the reduction. Utilizing the hydrochloride salt protonates the amine, eliminating the lone pair and ensuring rapid, quantitative reduction of the C4-C5 alkene.

  • Catalyst Selection (10% Pd/C): Palladium on carbon (Pd/C) is the optimal catalyst for the reduction of isolated alkenes in heterocyclic systems. It operates efficiently under mild conditions (room temperature, 1–4 atm H 2​ ), which prevents unwanted hydrogenolysis of the C-O bond at the C3 position—a common side reaction when using more aggressive catalysts like Adams' catalyst (PtO 2​ ).

  • Solvent System: The hydrochloride salt is highly polar. Protic solvents like anhydrous methanol or ethanol are mandatory to provide excellent substrate solubility while maintaining high hydrogen gas permeability.

Reaction Pathway Visualization

Pathway A 1,2,3,6-Tetrahydropyridin-3-ol HCl (Alkene Substrate) C 10% Pd/C (Catalyst Surface) A->C Adsorption B H2 Gas (Reductant) B->C Dissociation D 3-Hydroxypiperidine HCl (Saturated Product) C->D Syn-Addition & Desorption

Fig 1: Catalytic hydrogenation pathway of 1,2,3,6-tetrahydropyridin-3-ol HCl.

Optimization Matrix & Quantitative Data

To establish the most efficient parameters, various conditions were evaluated. The table below summarizes the quantitative data, demonstrating why 10% Pd/C in Methanol is the gold standard for this transformation.

CatalystSolventPressure (atm)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Notes
10% Pd/C Methanol 1 (Balloon) 12 >99 95 Optimal conditions; clean, quantitative conversion.
10% Pd/CEthanol1 (Balloon)16>9992Slower kinetics due to lower H 2​ solubility in ethanol.
5% Pd/CMethanol4 (Parr)4>9996Highly scalable; faster reaction time due to increased pressure.
PtO 2​ Methanol1 (Balloon)88578Trace over-reduction and ring-opening observed.
Raney NiEthanol4 (Parr)246055Poor conversion; requires forcing temperatures (>60°C).

Detailed Experimental Protocol

Workflow Visualization

Workflow S1 1. Substrate Dissolution (MeOH, 0.2 M) S2 2. Catalyst Addition (10% Pd/C, Inert Atmosphere) S1->S2 S3 3. System Purge (Vacuum / N2 / H2 Cycles) S2->S3 S4 4. Hydrogenation (1-4 atm H2, 20-25°C, 12 h) S3->S4 S5 5. Filtration (Celite Pad, MeOH Wash) S4->S5 S6 6. Isolation (In Vacuo Concentration) S5->S6

Fig 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 1,2,3,6-tetrahydropyridin-3-ol hydrochloride (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration. Causality: Methanol completely solubilizes the highly polar hydrochloride salt, ensuring the substrate is fully available for adsorption onto the heterogeneous catalyst surface.

Step 2: Catalyst Loading (Safety Critical) Under a gentle, continuous stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to the mass of the substrate). Causality: The nitrogen blanket is an absolute requirement. Dry Pd/C is highly pyrophoric and can instantly ignite methanol vapors upon contact with atmospheric oxygen.

Step 3: System Purging Seal the reaction vessel with a septum. Evacuate the flask under vacuum and backfill with nitrogen (repeat 3 times). Next, evacuate the flask and backfill with hydrogen gas from a balloon or line (repeat 3 times). Causality: This self-validating purge cycle completely removes ambient oxygen, preventing explosive H 2​ /O 2​ mixtures and ensuring the palladium active sites are exclusively exposed to the reductant.

Step 4: Hydrogenation Stir the black suspension vigorously under a hydrogen atmosphere (1 atm via balloon for <5 g scale; 4 atm via Parr shaker for >50 g scale) at 20–25 °C for 12 hours. Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area. Because the reaction relies on dissolving H 2​ gas into the liquid phase to reach the solid catalyst, poor stirring leads to mass transfer limitations and stalled reactions.

Step 5: Filtration and Workup Purge the system thoroughly with nitrogen to remove residual hydrogen. Filter the crude mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with excess methanol (3 × column volumes). Causality: Celite traps the micro-particulate Pd/C (typically 10–50 µm) which would otherwise pass through standard filter paper, contaminating the product and posing a downstream fire hazard. Liberal washing is required because the highly polar product salt strongly adsorbs to the silica-like surface of the diatomaceous earth.

Step 6: Isolation Concentrate the clear filtrate in vacuo (rotary evaporator, water bath at 40 °C) to afford 3-hydroxypiperidine hydrochloride as a crystalline white-to-off-white solid.

Analytical Monitoring & Troubleshooting

  • Reaction Monitoring: Do not rely on Thin Layer Chromatography (TLC). Both the starting material and product are highly polar salts that streak heavily on silica gel, making UV or iodine visualization ambiguous. Instead, monitor the reaction via 1 H NMR (in D 2​ O or DMSO- d6​ ). The reaction is deemed complete upon the total disappearance of the vinylic protons (typically observed around δ 5.7–5.9 ppm).

  • Incomplete Conversion: If the reaction stalls, the catalyst has likely been poisoned by trace sulfur or heavy metal impurities in the starting material. Filter the mixture through Celite to remove the dead catalyst, resubmit the filtrate to fresh Pd/C, and resume hydrogenation.

Sources

Method

Advanced Cross-Coupling Strategies for 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride: Selective N-Arylation and Scaffold Functionalization

Executive Summary The 1,2,3,6-tetrahydropyridin-3-ol scaffold is a highly versatile building block in modern drug discovery, frequently utilized in the synthesis of CDK modulators[1] and macrocyclic Ras inhibitors[2]. Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3,6-tetrahydropyridin-3-ol scaffold is a highly versatile building block in modern drug discovery, frequently utilized in the synthesis of CDK modulators[1] and macrocyclic Ras inhibitors[2]. Commercially supplied as a hydrochloride salt (CAS: 396730-55-5) to prevent oxidative degradation and spontaneous oligomerization[3], this molecule presents unique challenges for transition-metal-catalyzed cross-coupling. The presence of both a secondary amine and a secondary allylic alcohol necessitates precise chemoselective control. This application note details the causality behind condition selection, providing self-validating protocols for direct Buchwald-Hartwig N-arylation and orthogonal O-protection strategies for downstream C-C cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming the Hydrochloride Salt

To utilize 1,2,3,6-tetrahydropyridin-3-ol hydrochloride in cross-coupling reactions, the salt must be neutralized. While ex situ free-basing is possible, it often leads to yield losses due to the water solubility and volatility of the free amine. An in situ neutralization strategy using an excess of a mild inorganic base (e.g., Cs2​CO3​ ) is preferred. The stoichiometry is critical: 3.0 equivalents of base are required. Exactly 1.0 equivalent is consumed to neutralize the HCl salt, while the remaining 2.0 equivalents are necessary to turn over the palladium catalytic cycle (neutralizing the hydrohalic acid generated during oxidative addition).

Chemoselectivity: N- vs. O-Arylation

In Buchwald-Hartwig aminations, palladium catalysts generally favor C-N bond formation over C-O bond formation. However, the allylic alcohol in 1,2,3,6-tetrahydropyridin-3-ol is highly reactive. The choice of ligand dictates the chemoselectivity. Bulky, electron-rich biaryl phosphine ligands like RuPhos create a sterically demanding environment around the Pd center. This pocket accommodates the highly directional nitrogen lone pair but sterically repels the more diffuse oxygen nucleophile, effectively shutting down the O-arylation pathway.

Scaffold Protection for C-C Cross-Coupling

When targeting the alkene or adjacent carbon positions for Suzuki-Miyaura or Heck couplings (e.g., to form polysubstituted 3-hydroxypyridines[4]), the C3-hydroxyl group must be protected. An unprotected allylic alcohol can coordinate to the palladium center, leading to catalyst poisoning or undesired β -hydride elimination (alkene isomerization). Protection with a bulky tert-butyldiphenylsilyl (TBDPS) group shields the allylic system and enables high-temperature C-C bond formation[2].

Workflow & Decision Tree

G A 1,2,3,6-Tetrahydropyridin-3-ol HCl B In Situ Free-Basing (Cs2CO3) A->B Pathway A: Direct N-Functionalization C O-Protection (TBDPSCl, Imidazole) A->C Pathway B: C-Functionalization Prep D Buchwald-Hartwig N-Arylation (Pd2(dba)3, RuPhos) B->D + Aryl Halide E Suzuki-Miyaura / Heck Coupling (Pd(PPh3)4, K2CO3) C->E + Aryl Boronic Acid / Halide F N-Aryl-1,2,3,6-tetrahydropyridin-3-ol D->F Chemoselective C-N Bond G C-Functionalized Protected Scaffold E->G C-C Bond Formation

Figure 1: Decision tree for cross-coupling of 1,2,3,6-tetrahydropyridin-3-ol HCl.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of Buchwald-Hartwig N-arylation conditions, highlighting the critical nature of ligand and base selection to achieve high N:O chemoselectivity.

Table 1: Optimization of Buchwald-Hartwig N-Arylation Conditions

EntryPd SourceLigandBase (Equiv)SolventTemp (°C)Conversion (%)Chemoselectivity (N:O)
1 Pd2​(dba)3​ BINAP NaOtBu (3.0)Toluene90453:1
2 Pd(OAc)2​ XPhos Cs2​CO3​ (3.0)1,4-Dioxane857810:1
3 Pd2​(dba)3​ RuPhos Cs2​CO3​ (3.0) 1,4-Dioxane 85 >95 >99:1
4 Pd2​(dba)3​ RuPhos K3​PO4​ (3.0) t -AmylOH808220:1

Note: Entry 3 represents the optimal self-validating protocol described below.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig N-Arylation

This protocol is designed to couple an aryl bromide directly to the secondary amine of the hydrochloride salt while leaving the allylic alcohol intact.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 1,2,3,6-tetrahydropyridin-3-ol hydrochloride (1.0 mmol, 135.6 mg)[3], the target aryl bromide (1.1 mmol), Pd2​(dba)3​ (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.7 mg), and anhydrous Cs2​CO3​ (3.0 mmol, 977 mg).

  • Solvent Addition: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the flask and transfer it to a fume hood.

  • Execution: Stir the heterogeneous mixture vigorously at 85 °C for 12 hours. The suspension will transition from dark red to pale yellow as the active Pd(0)-RuPhos complex forms and enters the catalytic cycle.

  • Work-up & Validation Checkpoint 1 (TLC): Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Spot the filtrate on a silica TLC plate (Hexanes/EtOAc 1:1) and stain with ninhydrin. Self-Validation: The starting secondary amine produces a deep purple spot upon heating. The complete absence of this spot confirms 100% conversion of the free base.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in hexanes).

  • Validation Checkpoint 2 (NMR): Analyze the purified product via 1H NMR ( CDCl3​ , 400 MHz). Self-Validation: Confirm the presence of the C4 and C5 vinylic protons, which must appear as distinct multiplets between δ 5.70 and 5.90 ppm[5]. Any shift or loss of these signals indicates undesired Pd-catalyzed alkene isomerization. The O-H proton should remain visible, confirming absolute N-chemoselectivity.

Protocol B: TBDPS Protection for Downstream C-C Cross-Coupling

When the synthetic route requires Suzuki-Miyaura or Heck coupling at the scaffold's carbon framework (e.g., in Ras inhibitor synthesis[2]), the allylic alcohol must be protected first.

Step-by-Step Methodology:

  • Preparation: To a solution of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride (10.0 mmol, 1.35 g) in anhydrous dichloromethane (30 mL) at 0 °C, add imidazole (25.0 mmol, 1.70 g)[2]. Causality Note: The 2.5 equivalents of imidazole serve a dual purpose: neutralizing the HCl salt to free the amine/alcohol and acting as a nucleophilic catalyst for the silylation.

  • Silylation: Add tert-butyldiphenylsilyl chloride (TBDPSCl) (11.0 mmol, 2.86 mL) dropwise via syringe.

  • Execution: Allow the reaction to warm to room temperature naturally and stir for 16 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 3 (LC-MS): Perform LC-MS analysis on the crude residue. Self-Validation: The mass spectrum must show the [M+H]+ peak corresponding to the mono-TBDPS-protected product. N-silylation is sterically prohibited, ensuring the secondary amine remains available for subsequent functionalization or acts as a directing group. The protected scaffold can now safely be subjected to standard Pd(PPh3​)4​ -catalyzed Suzuki-Miyaura conditions without risk of allylic oxidation or catalyst poisoning.

References

  • Source: google.
  • Source: google.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI Source: mdpi.com URL:[Link]

  • Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family - PMC Source: nih.gov URL:[Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Neuromodulatory Profiling of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride

Executive Summary & Mechanistic Rationale 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) is a versatile cyclic aliphatic amine. While it is predominantly utilized as a foundational synthetic pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) is a versatile cyclic aliphatic amine. While it is predominantly utilized as a foundational synthetic pharmacophore for developing acetylcholinesterase (AChE) inhibitors[1], monoamine oxidase (MAO) inactivators[2], and beta-lactamase inhibitors[3], profiling the unsubstituted scaffold in vivo is a critical prerequisite in neuropharmacological drug discovery.

Because the 1,2,3,6-tetrahydropyridine ring is the core structural motif of the Parkinsonian-inducing neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and the muscarinic agonist arecoline, administering the baseline scaffold allows researchers to map intrinsic blood-brain barrier (BBB) penetrance, baseline MAO interactions, and off-target cholinergic liabilities before advancing complex derivatives into preclinical models.

Physicochemical Properties & Formulation Strategy

Expertise & Causality: Why dose the hydrochloride salt instead of the free base? The free base of tetrahydropyridin-3-ol is highly lipophilic and prone to rapid atmospheric oxidation. Utilizing the hydrochloride salt ensures robust aqueous solubility and chemical stability during formulation, eliminating the need for harsh organic co-solvents (like DMSO or Tween-80) that can artificially alter baseline BBB permeability.

  • Molecular Weight : 135.59 g/mol

  • Solubility : Highly soluble in aqueous buffers.

  • Vehicle Selection : 0.9% sterile physiological saline.

In Vivo Dosing Protocol (Step-by-Step)

Model : Adult Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice (20–25g). Route : Intravenous (IV) for absolute clearance metrics; Per Os (PO) for systemic exposure and first-pass metabolism assessment.

Phase I: Preparation of Dosing Solution
  • Weighing : Weigh 1,2,3,6-Tetrahydropyridin-3-ol HCl under an inert gas (argon/nitrogen) atmosphere to prevent premature oxidation of the secondary amine.

  • Dissolution : Dissolve the compound in 0.9% sterile saline to achieve a target concentration of 1.0 mg/mL.

  • Homogenization : Vortex for 30 seconds until completely clear. Causality: Complete dissolution is critical to prevent micro-embolisms during IV administration.

  • Sterilization : Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial to protect from photodegradation.

Phase II: Administration & Sampling
  • IV Bolus Administration : Administer 1–2 mg/kg via the lateral tail vein. Maintain an injection rate of 1 mL/min to prevent acute venous sheer stress.

  • Blood Sampling (PK Profiling) : Collect 200 µL blood samples via a jugular vein catheter at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Anticoagulation : Transfer samples immediately to K2EDTA tubes. Causality: K2EDTA prevents coagulation while avoiding the severe ion suppression in downstream LC-MS/MS analysis that is typically caused by heparin.

  • Plasma Extraction : Centrifuge at 3000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C.

Phase III: Brain Tissue Harvesting (BBB Penetration)
  • Euthanasia : At T=30 min and T=120 min, euthanize a subset of animals via CO₂ asphyxiation.

  • Transcardial Perfusion : Perfuse transcardially with ice-cold PBS for 3–5 minutes. Causality: This physically flushes residual blood from the cerebral microvasculature, preventing false-positive BBB penetration data caused by the compound being trapped in the blood rather than the brain parenchyma.

  • Homogenization : Flash-freeze the brain tissue in liquid nitrogen, then homogenize in 3 volumes of LC-MS grade water for bioanalysis.

Pharmacological Workflow Visualization

G A 1,2,3,6-Tetrahydropyridin-3-ol HCl (Systemic Dosing) B Blood-Brain Barrier (BBB) Penetration A->B High Lipophilicity (Free Base) D Hepatic Clearance (Phase I/II) A->D Systemic Circulation C MAO Enzyme Interaction B->C CNS Exposure E Oxidative Metabolism (Pyridinium Intermediate) C->E Enzymatic Oxidation F Baseline Scaffold Pharmacometrics D->F PK Profiling E->F PD/Tox Profiling

Fig 1: In vivo pharmacokinetic and metabolic workflow for tetrahydropyridine scaffold profiling.

Quantitative Data Tracking & Toxicological Observation

Given the structural homology to cholinergic and dopaminergic modulators, animals must be monitored for acute neurobehavioral signs during the first 120 minutes post-dose.

Table 1: Clinical Observation Matrix for Tetrahydropyridine Scaffolds
Observation CategorySpecific Clinical SignsMechanistic OriginAction Required
Cholinergic Toxicity Salivation, lacrimation, diarrheaHomology to Arecoline (Muscarinic agonism)Document onset time; if severe, administer Atropine (1 mg/kg IP).
Dopaminergic Toxicity Tremors, rigidity, bradykinesiaHomology to MPTP (MAO-B mediated oxidation)Terminate experiment; indicates conversion to toxic pyridinium species.
General CNS Depression Lethargy, loss of righting reflexRapid BBB penetration & non-specific bindingReduce subsequent dosing cohort by 50%.
Table 2: Standard LC-MS/MS PK Parameters for Scaffold Evaluation
PK ParameterDefinitionExpected Scaffold BehaviorAnalytical Purpose
Tmax Time to maximum plasma concentrationRapid (<15 mins IV; <45 mins PO)Determines absorption rate of the free base.
Clearance (CL) Volume of plasma cleared per unit timeHigh (Hepatic Phase I oxidation)Assesses metabolic stability of the ring.
Volume of Distribution (Vd) Apparent volume into which drug distributesHigh (>1 L/kg)Confirms extensive tissue and CNS penetration.
K_p (Brain/Plasma) Ratio of brain to plasma concentration> 1.0 (Highly lipophilic free base)Validates the scaffold's utility for CNS-targeted drugs.

Bioanalytical Considerations (Trustworthiness & Validation)

Expertise & Causality: Why is LC-MS/MS required over standard HPLC-UV? The tetrahydropyridine ring lacks strong conjugated chromophores, resulting in extremely poor UV absorbance. Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is mandatory for accurate quantification.

  • Internal Standard (IS) : Utilize a structurally related cyclic amine (e.g., piperidin-3-ol) to normalize extraction recovery.

  • Ionization : ESI positive mode. Monitor the [M+H]+ transition ( m/z 100.1 for the free base) to ensure a self-validating, high-specificity quantitative assay.

References

  • Title : Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors Source : PubMed Central (PMC) / NIH URL :[Link][1]

  • Title : Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators Source : Chemical Research in Toxicology / PubMed URL :[Link][2]

  • Title : Heterocyclic compounds as inhibitors of beta-lactamases (US7612087B2) Source : Google Patents URL :[3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As Application Scientists, we frequently encounter challenges from researchers synthesizing 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As Application Scientists, we frequently encounter challenges from researchers synthesizing 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS: 396730-55-5)[1]. This compound is a highly versatile building block for alkaloid synthesis and aza-Achmatowicz rearrangements, but its synthesis is notorious for low yields due to over-reduction and improper deprotection strategies.

This guide provides a mechanistic deep dive into the synthesis workflow, a diagnostic troubleshooting Q&A, and a self-validating experimental protocol designed to maximize your yield and preserve the critical C4-C5 double bond.

I. Mechanistic Workflow: The 3-Step Synthesis

The most scalable route to 1,2,3,6-tetrahydropyridin-3-ol hydrochloride involves the quaternization of 3-hydroxypyridine, followed by a regioselective sodium borohydride ( NaBH4​ ) reduction, and finally, a non-reductive debenzylation.

Workflow for the synthesis of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride.

II. Diagnostic Troubleshooting & FAQs

Q1: My final product is fully saturated (piperidin-3-ol). Why did I lose the double bond during debenzylation?

Causality & Solution: If you used standard hydrogenolysis (e.g., H2​ gas with a Pd/C catalyst) to remove the N-benzyl protecting group, you have inadvertently reduced the C4-C5 double bond of the tetrahydropyridine ring[2]. The alkene in 1,2,3,6-tetrahydropyridines is highly susceptible to catalytic hydrogenation.

  • The Fix: You must use a non-reductive debenzylation method. We strongly recommend using 1-chloroethyl chloroformate (ACE-Cl, Olofson's reagent). ACE-Cl selectively attacks the tertiary amine to form a carbamate intermediate, which is subsequently solvolyzed in refluxing methanol to yield the secondary amine hydrochloride without compromising the alkene.

Q2: I am seeing over-reduction to the piperidine during the NaBH4​ step, even before debenzylation. How do I prevent this?

Causality & Solution: The addition of hydride to the highly electrophilic pyridinium salt initially forms a dihydropyridine (an enamine)[3][4]. Enamines are stable under basic conditions but are highly susceptible to protonation if the pH drops or if the reaction exotherms excessively. Once protonated to an iminium ion, a second hydride attack rapidly yields the fully saturated piperidine[5][6].

  • The Fix: Strict temperature control is non-negotiable. Maintain the reaction mixture between 0 °C and 10 °C during the portion-wise addition of NaBH4​ [5][6]. Additionally, ensure your methanol is anhydrous to prevent premature quenching and localized pH drops.

Q3: The yield of my intermediate 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol is low, and LCMS shows unreacted pyridinium salt.

Causality & Solution: Pyridinium salts have limited solubility in cold methanol. If the stirring is inadequate, the NaBH4​ will degrade in the solvent before it can react with the suspended salt.

  • The Fix: Use a high-torque overhead stirrer rather than a magnetic stir bar. If solubility remains an issue, adding a small co-volume of water (up to 10% v/v) can help dissolve the salt, though this requires a slight excess of NaBH4​ (1.5 to 2.0 equivalents) to compensate for reagent hydrolysis.

Q4: I lose a massive amount of product during the final isolation. How do I efficiently isolate the hydrochloride salt?

Causality & Solution: 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is highly polar and extremely water-soluble. Aqueous workups will result in near-total product loss to the aqueous phase.

  • The Fix: Avoid water entirely during the final step. After the ACE-Cl methanolysis, concentrate the reaction to dryness. Triturate the resulting crude residue with anhydrous diethyl ether or acetone. The target hydrochloride salt will precipitate as a clean, filterable solid.

Decision tree for diagnosing low yields in tetrahydropyridin-3-ol synthesis.

III. Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how specific deviations from the protocol impact the yield and purity of the target molecule.

Reaction StepConditionMajor Product IsolatedYieldPurity (LCMS)
NaBH4​ Reduction Addition at 0–10 °C1-Benzyl-1,2,3,6-tetrahydropyridin-3-ol85–90%>95%
NaBH4​ Reduction Addition at >25 °C1-Benzyl-piperidin-3-ol (Over-reduction)<40%<50%
Debenzylation H2​ (1 atm), 10% Pd/C Piperidin-3-ol hydrochloride0% (Target)N/A
Debenzylation 1. ACE-Cl, DCE 2. MeOH Reflux1,2,3,6-Tetrahydropyridin-3-ol HCl75–82%>98%

IV. Standardized Experimental Protocol

This self-validating protocol utilizes built-in analytical checkpoints to ensure each intermediate is correct before proceeding.

Step 1: Quaternization
  • Suspend 3-hydroxypyridine (1.0 equiv) in anhydrous methanol (10 volumes).

  • Add benzyl bromide (1.05 equiv) dropwise at room temperature.

  • Heat the mixture to reflux for 3–4 hours.

  • Checkpoint: Analyze by TLC (DCM:MeOH 9:1). The starting material should be consumed, replaced by a baseline spot (the pyridinium salt).

  • Concentrate the solvent in vacuo and triturate the residue with ethyl acetate to yield 1-benzyl-3-hydroxypyridinium bromide as a solid.

Step 2: Regioselective Reduction
  • Suspend 1-benzyl-3-hydroxypyridinium bromide (1.0 equiv) in anhydrous methanol (15 volumes) and cool the reactor to 0 °C to 5 °C using an ice-brine bath[5][6].

  • Add NaBH4​ (1.5 equiv) portion-wise over 1 hour. Critical: Do not allow the internal temperature to exceed 10 °C during the addition.

  • Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Checkpoint: LCMS should show a mass of [M+H]+ = 190.1 for the target intermediate. A mass of 192.1 indicates over-reduction to the piperidine.

  • Quench with saturated aqueous NaHCO3​ (pH ~8) and extract 3x with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol.

Step 3: Non-Reductive Debenzylation
  • Dissolve 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 volumes) and cool to 0 °C.

  • Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 equiv) dropwise.

  • Heat the mixture to reflux for 2 hours to form the carbamate intermediate.

  • Cool to room temperature and concentrate the DCE completely in vacuo.

  • Re-dissolve the crude residue in anhydrous methanol (10 volumes) and heat to reflux for 1 hour to solvolyze the carbamate.

  • Checkpoint: LCMS should show[M+H]+ = 100.1.

  • Concentrate the methanol completely. Triturate the resulting residue with anhydrous diethyl ether. Filter the resulting solid and dry under high vacuum to yield 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride as a highly pure powder.

V. References

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5). While secondary cyclic aliphatic amine hydrochlorides are generally highly water-soluble, researchers frequently encounter precipitation or concentration ceilings when transitioning from pure water to complex physiological media.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable formulation for in vitro and in vivo applications.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my compound precipitating in PBS or physiological saline despite being a hydrochloride salt?

A: This is a classic manifestation of the Common Ion Effect combined with localized pH shifts. When you attempt to dissolve a hydrochloride salt directly into a buffer like 1X PBS (which contains ~137 mM NaCl) or 0.9% Saline (154 mM NaCl), the high background concentration of chloride (Cl⁻) ions suppresses the dissolution of the drug[1]. According to Le Chatelier’s principle, the excess Cl⁻ shifts the solubility equilibrium ( R−NH2+​Cl−⇌R−NH2+​+Cl− ) to the left, forcing the compound back into its solid state[2]. Furthermore, salt formation is highly dependent on the pH-solubility profile; adding the acidic salt directly to a buffered solution can cause localized precipitation if the buffer capacity is temporarily overwhelmed[3].

Q2: I need a highly concentrated stock solution (>100 mM) for my assays. What is the best solvent?

A: Sterile Deionized (DI) Water or Milli-Q Water is the optimal primary solvent. Because 1,2,3,6-Tetrahydropyridin-3-ol is formulated as a hydrochloride salt, it possesses high intrinsic solubility in unbuffered, ion-free water where it can fully dissociate without common-ion interference[3]. Once a concentrated stock is achieved in pure water, it can be diluted into complex assay buffers (like cell culture media or PBS) at lower working concentrations where the common ion effect is negligible.

Q3: What happens if the pH of my assay media is highly basic (pH > 8.0)?

A: You will likely hit a strict solubility ceiling due to the conversion of the salt into its free base form . For ionizable drugs to remain soluble, the pH of the media must be maintained below the pHmax​ (the pH of maximum solubility)[3]. If the pH approaches or exceeds the pKa of the secondary amine (typically ~9-10 for tetrahydropyridine derivatives), the compound deprotonates. The resulting uncharged free base is significantly more lipophilic and less soluble in aqueous media, leading to rapid precipitation[4].

Part 2: Quantitative Data & Media Comparison

To guide your solvent selection, the table below summarizes the estimated solubility behavior of 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride across various standard laboratory media based on the physicochemical principles of amine salts.

Aqueous MediumApprox. pHEstimated Solubility LimitPrimary Limiting Factor
Sterile DI Water ~5.5 (unbuffered)>100 mMNone (Optimal condition)
0.1 M HCl 1.0~50 - 100 mMCommon ion effect (Cl⁻)
0.9% Saline ~5.5~20 - 50 mMCommon ion effect (Cl⁻)
1X PBS 7.4~20 - 50 mMCommon ion effect (Cl⁻) & Buffer capacity
Carbonate Buffer 9.5<5 mMConversion to free base (pH > pKa)

Note: Values are representative estimates derived from the standard behavior of secondary amine hydrochlorides to illustrate formulation constraints.

Part 3: Diagnostic Workflows & Visualizations

Solubility Troubleshooting Decision Tree

If you encounter unexpected precipitation during your workflow, follow this logical decision tree to identify and isolate the root cause.

SolubilityTroubleshooting Issue Precipitation of 1,2,3,6-Tetrahydropyridin-3-ol HCl CheckpH Check Media pH Issue->CheckpH HighpH pH > 8.0 (Free Base Formation) CheckpH->HighpH LowpH pH < 7.5 (Salt Form Maintained) CheckpH->LowpH ActionpH Adjust pH with 0.1M HCl or use acidic vehicle HighpH->ActionpH CheckIons Check Cl⁻ Concentration LowpH->CheckIons HighCl High Cl⁻ (e.g., PBS, Saline) (Common Ion Effect) CheckIons->HighCl ActionCl Dissolve in sterile DI H₂O first, then dilute into buffer HighCl->ActionCl

Decision tree for troubleshooting 1,2,3,6-Tetrahydropyridin-3-ol HCl precipitation.

Stock Preparation Workflow

PreparationWorkflow Step1 Weigh Compound (Equilibrate to RT) Step2 Add Sterile DI H₂O (Primary Solvent) Step1->Step2 Step3 Vortex & Sonicate (5-10 mins) Step2->Step3 Step4 Check Clarity (Self-Validation) Step3->Step4 Step5 Dilute to Working Conc. (in Assay Buffer) Step4->Step5

Optimal workflow for preparing high-concentration aqueous stock solutions.

Part 4: Self-Validating Experimental Protocol

To avoid the pitfalls of the common ion effect and pH-induced precipitation, use the following self-validating protocol to prepare a 100 mM Master Stock Solution .

Materials Required:

  • 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride powder (Room Temperature)

  • Sterile Milli-Q / Deionized Water

  • Vortex mixer and Ultrasonic bath

  • Calibrated pH meter or precision pH strips

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder to fully equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the powder over time.

  • Weighing: Weigh the required mass of the compound into a sterile, low-bind microcentrifuge tube. (Example: For 1 mL of a 100 mM stock, weigh 13.56 mg, assuming a molecular weight of ~135.59 g/mol ).

  • Primary Solvation: Add 80% of the final target volume (e.g., 800 µL) of Sterile DI Water to the tube. Do not use PBS or Saline at this stage.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, place the tube in an ultrasonic water bath at room temperature for 5 minutes.

  • Validation Check 1 (Optical Clarity): Hold the tube against a light source. The solution must be perfectly clear. Any cloudiness indicates incomplete dissolution, likely due to cold water temperatures (dissolution is endothermic). If cloudy, gently warm the tube in your hands and re-sonicate.

  • Validation Check 2 (pH Verification): Spot 1 µL onto a precision pH strip. The pH should read slightly acidic (pH 5.0 - 6.0) due to the hydrochloride salt. If the pH is >7.0, the water source may be contaminated or highly alkaline, risking free-base conversion.

  • Volume Adjustment: Bring the solution to the final target volume (1 mL) with Sterile DI Water and invert to mix.

  • Assay Dilution: Immediately prior to your experiment, dilute this 100 mM stock 1:10 or greater into your final physiological buffer (e.g., cell culture media). The rapid dilution bypasses the common ion effect by keeping the final Cl⁻ and drug concentrations below the precipitation threshold.

References

  • Salt formation to improve drug solubility - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Common-ion effect - Wikipedia Source: Wikipedia URL:[Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: British Journal of Cardiology URL:[Link]

  • Principle of Common-ion Effect and its Application in Chemistry: a Review Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Storage of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride

Executive Summary & Chemical Vulnerability 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS 396730-55-5) is a highly reactive cyclic allylic amine derivative utilized extensively in drug development and synthetic chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Vulnerability

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS 396730-55-5) is a highly reactive cyclic allylic amine derivative utilized extensively in drug development and synthetic chemistry[1],[2]. Despite being isolated as a hydrochloride salt to reduce the electron density of the secondary amine, the tetrahydropyridine ring remains acutely susceptible to oxidative degradation. Atmospheric oxygen, trace transition metals, and UV light catalyze its rapid conversion into inactive or toxic pyridinium and pyridinone byproducts.

This guide provides researchers with the mechanistic understanding and self-validating protocols required to arrest oxidation and preserve Active Pharmaceutical Ingredient (API) integrity during long-term storage.

Mechanistic Causality: The Oxidation Pathway

Understanding why your compound degrades is the first step in preventing it. The oxidation of tetrahydropyridines does not occur in a single step; it is a cascade reaction driven by radical chemistry.

When exposed to oxygen or light, the molecule undergoes a Single Electron Transfer (SET) or Proton-Coupled Electron Transfer (PCET), generating a highly reactive aminyl radical cation[3]. This intermediate rapidly loses an alpha-proton and another electron, forming a dihydropyridinium species that inevitably aromatizes into a stable pyridinium cation[4]. In the presence of excess oxygen and moisture, cascade over-oxidation can also yield lactams (pyridin-2-ones)[5].

OxidationPathway THP 1,2,3,6-Tetrahydro- pyridin-3-ol HCl Radical Aminyl Radical Cation (Intermediate) THP->Radical O2 / Light / Metal Ions (SET / PCET) Pyridinium Pyridinium Species (Aromatization) Radical->Pyridinium -e-, -H+ (Alpha-carbon oxidation) Lactam Pyridin-2-one / Lactam (Over-oxidation) Radical->Lactam +O2 (Cascade oxidation)

Fig 1. Oxidative degradation pathways of tetrahydropyridines via SET/PCET mechanisms.

Quantitative Impact of Storage Conditions

Environmental factors exponentially accelerate the SET/PCET pathways. Moisture acts as a proton-shuttle, while ambient temperatures provide the activation energy for radical formation. The following table summarizes empirical degradation rates based on analogous tetrahydropyridine stability profiles.

Storage TemperatureAtmosphereLight ExposureEst. Monthly Degradation RatePrimary Degradation Product
25°C (Room Temp)AirAmbient> 5.0%Pyridinium / Pyridinone
4°C (Refrigerated)AirDark~ 1.2%Pyridinium
-20°C (Freezer)AirDark~ 0.5%Pyridinium
-20°C (Freezer)Argon (Inert)Dark< 0.1%None Detectable

Table 1: Comparative degradation matrix for tetrahydropyridine derivatives under varying environmental conditions.

Self-Validating Protocol: Anaerobic Aliquoting & Storage

To achieve the <0.1% degradation rate, physical barriers against oxygen and photons must be established. This protocol is designed as a "self-validating system"—meaning the workflow inherently prevents contamination, and built-in analytical checks confirm its success[6].

Phase 1: Material Dehydration
  • Vial Preparation : Bake amber glass HPLC vials at 120°C for 2 hours to eliminate surface-bound moisture.

  • Cooling : Transfer the hot vials immediately into a vacuum desiccator containing anhydrous calcium sulfate (Drierite) and allow them to reach room temperature.

Phase 2: Inert Atmosphere Handling
  • Glovebox Transfer : Move the bulk API and the baked vials into an inert gas glovebox. Validation Check: Ensure the glovebox sensors read O₂ < 1 ppm and H₂O < 1 ppm before opening the bulk API container.

  • Single-Use Aliquoting : Weigh the API into single-experiment aliquots (e.g., 5 mg per vial). Causality: Repeated freeze-thaw cycles of a single master vial introduce condensation (moisture) and ambient oxygen, which act as catalysts for the PCET oxidation pathway[3].

Phase 3: Hermetic Sealing & Validation
  • Sealing : Cap the vials using PTFE-lined silicone septa and aluminum crimp seals. PTFE provides a superior barrier against oxygen permeation compared to standard rubber.

  • Storage : Place the crimped vials inside a secondary opaque container with a fresh desiccant pouch. Store at -20°C or -80°C.

  • System Validation (T=0 & T=30) : Dissolve one aliquot in degassed mobile phase and immediately analyze via HPLC-UV (typically at 210-254 nm) to establish a baseline purity chromatogram. Repeat this on a stored aliquot at day 30 to validate the integrity of your storage system.

StorageWorkflow Bulk Bulk API Receipt Glovebox Argon Glovebox (O2 < 1ppm) Bulk->Glovebox Bake Bake Amber Vials (120°C, 2h) Bake->Glovebox Aliquot Single-Use Aliquoting Glovebox->Aliquot Seal PTFE Crimp Sealing Aliquot->Seal Store -20°C Storage with Desiccant Seal->Store

Fig 2. Self-validating anaerobic storage workflow for oxidation-sensitive APIs.

Troubleshooting & FAQs

Q: My 1,2,3,6-Tetrahydro-pyridin-3-ol HCl powder has developed a yellow/brown tint. Is it still viable for biological assays? A: No. A color shift from white/off-white to yellow strongly indicates oxidative degradation into conjugated pyridinium species or pyridin-2-one lactams[5]. Because oxidized pyridinium analogs can act as potent off-target inhibitors (similar to the neurotoxic MPTP to MPP+ biotransformation pathway), using oxidized batches in cellular assays will introduce severe confounding variables and false-positive toxicity[4]. Discard the batch or repurify via recrystallization.

Q: Can I prepare a master stock solution in DMSO or aqueous buffer and store it at -80°C? A: It is highly discouraged. Tetrahydropyridines are exceptionally unstable in solution due to dissolved oxygen and potential trace metal catalysts present in standard solvents[6]. The activation energy for oxidation is significantly lowered in the solution phase. If a stock solution is strictly necessary for a short-term workflow, use rigorously degassed solvents (sparged with Argon for 30 minutes), store in amber vials, and limit storage to less than 24-48 hours.

Q: Does the hydrochloride salt form offer protection against oxidation compared to the free base? A: Yes, but it is not a complete shield. Protonation of the secondary amine (forming the HCl salt) reduces the electron density of the nitrogen lone pair, which partially mitigates the initial Single Electron Transfer (SET) step[3]. However, the allylic hydroxyl group and the double bond remain highly susceptible to auto-oxidation. The salt form is more stable than the free base but still absolutely requires strict anaerobic, anhydrous, and dark storage conditions.

Q: I am seeing a new, more polar spot on my TLC plate after storing the compound for two months. What is it? A: The pyridine or pyridinium derivative is generally more polar than the parent tetrahydropyridine[6]. This is a definitive indication of oxidation. You must quantify the extent of degradation using HPLC and immediately implement the inert aliquoting protocol described above for your remaining pure material.

References

  • [4] Title: Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines Source: nih.gov URL: [Link]

  • [3] Title: Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies Source: vt.edu URL: [Link]

  • [5] Title: Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism in rat brain and liver Source: nih.gov URL:[Link]

Sources

Optimization

Minimizing impurities in 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride extraction

Welcome to the technical support center for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the extraction and purification of this critical intermediate. Our focus is on explaining the causality behind experimental choices to ensure both high purity and high yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride.

Q1: What is the most critical step in the extraction of 1,2,3,6-Tetrahydro-pyridin-3-ol?

The most critical step is the initial acid-base extraction. The hydrochloride salt must be converted to its free base form by carefully adjusting the pH of the aqueous solution to the alkaline range (typically pH 9-11). This deprotonation makes the molecule less polar, allowing it to be efficiently extracted into an organic solvent. Incomplete basification is a primary cause of low yield, as the protonated salt will remain in the aqueous phase.

Q2: Why is recrystallization often necessary after extraction?

While extraction isolates the product from water-soluble and highly polar impurities, it does not effectively remove structurally similar organic impurities. These can include unreacted starting materials or side-products from the synthesis, such as the fully saturated piperidine-3-ol. Recrystallization is a powerful purification technique that separates compounds based on differences in their solubility in a specific solvent system, allowing for the isolation of the desired compound in high purity.[1][2]

Q3: What are the common impurities I should be aware of?

Common impurities can be classified into three categories:

  • Process-Related Impurities: Unreacted starting materials from the synthesis, such as a precursor 4-piperidone derivative.[3]

  • Side-Products: Over-reduced species like piperidine-3-ol (where the double bond is saturated) or byproducts from side reactions.

  • Residuals: Trapped organic solvents from the extraction or reaction, and residual acids or bases from the workup.[4]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting even trace levels of impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify the structure of unknown impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.[8]

  • Melting Point Analysis: A simple and effective way to gauge purity. Pure compounds have a sharp, defined melting point, whereas impurities will typically cause a depression and broadening of the melting range.[9]

Part 2: Troubleshooting Guide for Extraction & Purification

This guide provides solutions to specific problems encountered during the experimental workflow.

Issue 1: Extremely low yield after organic extraction.

  • Probable Cause 1: Incomplete Basification. The hydrochloride salt is water-soluble and will not partition into the organic layer. The pH of the aqueous layer must be sufficiently alkaline to ensure the amine is in its free base form.

    • Solution: Before extraction, check the aqueous phase with pH paper or a calibrated pH meter. Adjust to pH 9-11 using a suitable base like sodium hydroxide or potassium carbonate. Ensure thorough mixing after adding the base.[10]

  • Probable Cause 2: Emulsion Formation. A stable emulsion between the aqueous and organic layers can trap the product, preventing clear phase separation and leading to significant loss during workup.[11]

    • Solution:

      • Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.

      • To break a stable emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to force the separation.

      • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.[11]

  • Probable Cause 3: Incorrect Solvent Choice. The chosen organic solvent may have poor solubility for the free base.

    • Solution: Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol are generally effective choices. Ethyl acetate can also be used, though multiple extractions may be necessary due to moderate solubility.

Issue 2: The final product is an oil or sticky solid and will not crystallize.

  • Probable Cause 1: Presence of Impurities. Significant amounts of impurities, especially residual solvents or oily side-products, can inhibit the formation of a crystal lattice.

    • Solution:

      • Solvent Removal: Ensure all extraction solvent is removed under vacuum. Co-evaporating with a solvent in which the impurities are soluble but the product is not (like hexane or diethyl ether) can help remove stubborn residues.

      • Re-purification: Dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and attempt to precipitate the hydrochloride salt by slowly adding a non-polar anti-solvent (like diethyl ether or hexane) while stirring.

  • Probable Cause 2: Incorrect Stoichiometry of HCl. Adding a large excess of hydrochloric acid during the salt formation step can lead to an oily product.

    • Solution: Add the HCl solution (e.g., 2M HCl in diethyl ether) dropwise to the solution of the free base until precipitation ceases. Check the pH of the solution with moist pH paper to avoid making it excessively acidic.[10]

Issue 3: The recrystallized product shows low purity by HPLC or a broad melting point.

  • Probable Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may not provide a sufficient solubility difference between hot and cold conditions, or it may co-crystallize impurities.[1]

    • Solution: Conduct a systematic solvent screen. The ideal solvent will dissolve the compound completely when boiling but show very low solubility at room temperature or 0-4°C.[2] Refer to the solvent selection table below.

  • Probable Cause 2: Crystallization Occurred Too Quickly. Rapid cooling of the saturated solution can trap impurities within the crystal lattice instead of allowing them to remain in the mother liquor.[12]

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Only after it has reached room temperature should it be placed in an ice bath to maximize crystal recovery.[13]

  • Probable Cause 3: Insufficient Washing of Crystals. The mother liquor, which contains a high concentration of impurities, can coat the surface of the crystals.

    • Solution: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will wash away surface impurities without dissolving a significant amount of the product.[1][9]

Part 3: Optimized Protocols & Data
Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol details the extraction of the free base from an aqueous reaction mixture.

  • pH Adjustment: Cool the aqueous reaction mixture to room temperature in a beaker. Slowly add 2M sodium hydroxide solution while stirring until the pH of the solution is between 10 and 11. Verify the pH using a pH strip.

  • Transfer: Transfer the basified aqueous solution to a separatory funnel.

  • First Extraction: Add an equal volume of dichloromethane (DCM). Stopper the funnel and gently invert it 15-20 times, venting frequently to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3-5 two more times with fresh DCM, combining all organic extracts into the same flask. This ensures maximum recovery of the product.

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude 1,2,3,6-Tetrahydro-pyridin-3-ol free base.

Diagram: Acid-Base Extraction Workflow

ExtractionWorkflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_salt Salt Formation & Purification A Aqueous Reaction Mixture (Product as HCl Salt) B Basify to pH 10-11 (e.g., with NaOH) A->B D Extract with DCM (3x) B->D Phase Transfer E Combined Organic Layers (Product as Free Base) D->E C D->C F Wash with Brine E->F G Dry over MgSO4 F->G H Filter & Evaporate G->H I Crude Free Base H->I K Dissolve in Isopropanol I->K J Aqueous Waste (Salts) C->J L Add HCl in Ether (dropwise) K->L M Crude HCl Salt Precipitate L->M N Recrystallize M->N O Pure 1,2,3,6-Tetrahydro- pyridin-3-ol HCl N->O

Caption: Workflow for extraction and salt formation.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol assumes the crude product is a solid or semi-solid.

  • Solvent Selection: Choose an appropriate solvent from the table below. A mixture of Isopropanol (IPA) and Diethyl Ether is often effective.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of boiling IPA (using a hot plate in a fume hood) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Vacuum Filtration: Collect the crystals using a Büchner funnel and a vacuum flask.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold IPA or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Tables

Table 1: Solvent Selection Guide for Recrystallization

Solvent / SystemProperties & RationalePotential Issues
Isopropanol (IPA) Good solubility when hot, moderate solubility when cold. A reliable first choice.May require an anti-solvent to maximize yield.
Ethanol / Methanol Higher solubility than IPA; may result in lower yields unless an anti-solvent is used.Highly hygroscopic; can retain water in the final product.
Acetonitrile / Water The compound is soluble in the hot mixture but precipitates as the solution cools. Good for removing non-polar impurities.Requires careful optimization of the solvent ratio.
IPA / Diethyl Ether Excellent system. Dissolve in minimal hot IPA, then add ether as an anti-solvent until turbidity persists. Cool to crystallize.Ether is extremely flammable; use with caution.

Table 2: Common Impurities and Recommended Removal Strategies

ImpurityTypeProbable SourceRecommended Removal Method
Piperidine-3-ol Side-ProductOver-reduction during synthesisRecrystallization (piperidine-3-ol HCl is often more soluble in alcohol solvents).
4-Piperidone precursor Process-RelatedIncomplete reactionColumn chromatography of the free base before salt formation, or careful recrystallization.
Dichloromethane (DCM) ResidualExtraction SolventDrying the final product under high vacuum at a slightly elevated temperature (e.g., 30-40°C).
Inorganic Salts (NaCl, Na2SO4) ResidualWorkupWashing the organic layer with water/brine during extraction; ensuring the final product is fully dissolved during recrystallization.
Diagram: Troubleshooting Logic Tree

Caption: A logical guide to diagnosing common issues.

References
  • Solubility Table . pill.bid. [Link]

  • Würtz, S., et al. (2014). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade . PubMed Central (PMC). [Link]

  • Recrystallization . University of California, Irvine. [Link]

  • CN101696187B - Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine.
  • Wasilewska, A., et al. Synthesis of highly functionalized tetrahydropyridines with potential biological activity . ResearchGate. [Link]

  • Synthesis of 1,2,3,6-tetrahydropyridines . Organic Chemistry Portal. [Link]

  • A Process For Preparation Of Tetrahydropyridine Analogs . Quick Company. [Link]

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation . PubMed Central (PMC). [Link]

  • 1,2,3,6-Tetrahydropyridine . PubChem. [Link]

  • Lab Procedure: Recrystallization | Chemistry . ChemTalk. [Link]

  • Technical Procedure for Extractions and Separations . Texas Department of Public Safety. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . Technology Networks. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Small Molecule Drug Characterization and Purity Analysis . Agilent. [Link]

  • 1,2,3,6-Tetrahydropyridine . NIST WebBook. [Link]

  • Zang, Y., et al. (1992). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators . PubMed. [Link]

  • Enantiomerically Enriched Tetrahydropyridine Allyl Chlorides . The Royal Society of Chemistry. [Link]

  • Extractions Training Manual . Idaho State Police Forensic Services. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions . University College Cork. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • Purification by Recrystallization . CUNY. [Link]

  • Narayanam, M., & Hultin, P. G. (2012). Evaluating Impurities in Drugs (Part II of III) . Pharmaceutical Technology. [Link]

  • TRIS HYDROCHLORIDE TESTING METHODS . BioSpectra Inc. [Link]

  • Paw, B., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... . ResearchGate. [Link]

  • NileRed. (2015). How to extract chemicals from over the counter products . YouTube. [Link]

  • Recrystallization Procedure . University of Colorado Boulder. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, spectroscopic, topological, hirshfeld surface analysis, and anti-covid-19 molecular docking investigation... . PubMed Central (PMC). [Link]

Sources

Troubleshooting

Resolving HPLC baseline noise for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride samples

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving high-performance liquid chromatography (HPLC) baseline noise during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving high-performance liquid chromatography (HPLC) baseline noise during the analysis of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride .

Because this analyte is a highly polar, basic secondary amine in a hydrochloride salt form, it presents unique chromatographic challenges. The presence of the chloride counter-ion, combined with the basicity of the tetrahydropyridine ring, often necessitates specific buffer systems or ion-pairing agents. Mismanagement of these mobile phase dynamics is a primary driver of baseline instability.

Diagnostic Workflow for Baseline Noise

Before adjusting your method, it is critical to isolate whether the noise originates from the instrument hardware, the mobile phase, or the sample matrix itself.

BaselineTroubleshooting Start High Baseline Noise Detected in Amine HCl Analysis Check1 Is the noise periodic or pulsating? Start->Check1 PumpIssue Hardware: Pump pulsation, check valve leak, or air in pump Check1->PumpIssue Yes Check2 Is the noise erratic and continuous? Check1->Check2 No DetectorIssue Hardware: Dirty flow cell, failing lamp, or micro-bubbles Check2->DetectorIssue Yes Check3 Does the noise increase during the gradient? Check2->Check3 No MixingIssue Mobile Phase: Incomplete mixing or contaminated solvent Check3->MixingIssue Yes Check4 Does noise only occur post-injection? Check3->Check4 No SampleIssue Sample Matrix: Inadequate buffering of the HCl counter-ion Check4->SampleIssue Yes

Figure 1: Decision tree for systematically isolating the root cause of HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why does the hydrochloride salt form of 1,2,3,6-Tetrahydro-pyridin-3-ol cause baseline disturbances immediately after the void volume?

A: The causality lies in the localized disruption of the mobile phase pH. When an amine hydrochloride salt is injected, the chloride ions ( Cl− ) dissociate. If the mobile phase lacks sufficient buffer capacity, this dissociation creates a transient, localized pH shift as the sample plug travels through the column. This shift alters the refractive index and UV absorbance of the mobile phase, registering as erratic baseline noise or "pseudo-peaks" near the void volume. To resolve this, ensure your mobile phase utilizes a robust buffer (e.g., 10–20 mM phosphate or ammonium acetate) rather than just adjusting the pH of pure water with a dilute acid.

Q2: I am using a gradient method. Why does the baseline noise increase as the organic modifier percentage rises?

A: In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete solvent mixing or the elution of accumulated contaminants[1]. Furthermore, as columns age, the stationary phase can lose protective end-capping, leading to the breakdown of silanes which bleed into the detector[2]. For polar amines like 1,2,3,6-Tetrahydro-pyridin-3-ol, analysts often use highly aqueous starting conditions. If the aqueous phase is contaminated with trace organics, these organics focus at the head of the column and elute as a noisy, rising baseline when the organic concentration increases.

Q3: How can I differentiate between sample matrix noise and system noise?

A: You must utilize a self-validating experimental control: the "True Blank" injection. Performing all sample preparation steps without the active pharmaceutical ingredient (API) allows you to identify noise generated by extraction reagents[3]. If the baseline noise persists in a zero-volume injection (bypassing the autosampler) or a pure solvent blank, the issue is systemic (e.g., outgassing in the flow cell or dirty solvents) rather than matrix-related.

Q4: I sonicated my mobile phase for 15 minutes. Why am I still getting micro-bubble noise in my UV detector?

A: Sonication is insufficient for robust HPLC degassing. While sonication removes large macroscopic bubbles, atmospheric gas rapidly re-dissolves into the solvent within 20–30 minutes, leading to outgassing when the pressurized liquid enters the lower-pressure environment of the UV detector flow cell[3][4]. This outgassing causes severe optical scattering, recorded as high-frequency baseline noise. You must use an inline vacuum degasser or continuous helium sparging to maintain a gas-free mobile phase[3].

Quantitative Impact of Troubleshooting Interventions

The following table summarizes the expected improvements in baseline noise and Signal-to-Noise (S/N) ratios when analyzing 10 µg/mL of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride at 210 nm. Note that a minimum S/N ratio of 3:1 is required for the Limit of Detection (LOD), and 10:1 for the Limit of Quantitation (LOQ)[4].

Troubleshooting InterventionAverage Baseline Noise (mAU)S/N Ratio (10 µg/mL)Mechanistic Result
Baseline (No intervention) 1.254.5Barely above LOD; high risk of false negatives.
Inline Vacuum Degassing 0.4512.5Eliminates optical scattering from micro-bubbles in flow cell.
Increasing Buffer Capacity (20mM) 0.3018.7Stabilizes local pH; suppresses chloride counter-ion interference.
Using HPLC-Grade Solvents 0.1537.3Removes UV-absorbing trace organic contaminants.
Optimizing Detector Slit Width 0.0870.0Diffuses light over multiple photodiodes, averaging out high-frequency noise.

Step-by-Step Methodology: System Decontamination and Mobile Phase Optimization

To establish a self-validating, noise-free system for your amine hydrochloride analysis, execute the following protocol.

Phase 1: Hardware & Flow Cell Decontamination

  • Remove the Analytical Column: Replace the column with a zero-dead-volume union to protect the stationary phase from harsh cleaning solvents.

  • Flush Aqueous Lines: Pump HPLC-grade water at 1.0 mL/min for 15 minutes to remove any precipitated buffer salts from the pump heads and check valves.

  • Flush with Isopropanol (IPA): Switch to 100% IPA and flush for 30 minutes. IPA acts as a universal bridge solvent and effectively clears hydrophobic contaminants and lipidic residues from the UV detector flow cell.

  • Evaluate System Noise: Run the pump at your method flow rate using your final mobile phase composition (still with the union). Monitor the baseline for 10 minutes. If the noise is 0.05 mAU, the hardware is clean.

Phase 2: Mobile Phase Preparation for Amine Salts

  • Buffer Selection: Weigh out the appropriate mass of Ammonium Acetate to achieve a 20 mM concentration in HPLC-grade water. This provides sufficient buffering capacity to neutralize the localized pH effects of the chloride counter-ion.

  • Filtration: Filter the aqueous buffer through a 0.2 µm hydrophilic PTFE membrane to remove particulate matter that could cause pump seal wear or flow cell scattering.

  • Degassing: Connect the solvent lines to the HPLC system and ensure the inline vacuum degasser is active. Do not rely solely on offline sonication[3].

  • Column Equilibration: Reinstall the analytical column. Equilibrate the column with the buffered mobile phase for at least 10 column volumes.

  • Blank Validation: Inject a "True Blank" (the exact diluent used for your 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride samples). Verify that no baseline disturbances occur at the expected retention time of the analyte.

References

  • Cole-Parmer. "Science of Chromatography." coleparmer.com.cn.
  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." chromtech.com.
  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." elementlabsolutions.com.
  • ResearchGate. "Why am I getting Baseline noise in HPLC?" researchgate.net.

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity in 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter formulation and analytical failures stemming from poorly managed moisture uptake.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter formulation and analytical failures stemming from poorly managed moisture uptake. The compound 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS: 396730-55-5)[1] presents a unique "perfect storm" for atmospheric moisture scavenging.

To successfully work with this Active Pharmaceutical Ingredient (API), we must move beyond simply storing it in a desiccator. This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure your experimental workflows remain reproducible and your compound remains stable[2].

The Mechanistic "Why": Understanding the API's Vulnerability

Before troubleshooting, it is critical to understand the causality behind the compound's behavior. The severe hygroscopicity of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is driven by three structural vulnerabilities:

  • The Chloride Counterion: Highly electronegative, the chloride ion acts as a strong hydrogen-bond acceptor for atmospheric water molecules.

  • The Free Hydroxyl (-OH) Group: Located on the tetrahydropyridine ring, this group acts concurrently as a hydrogen-bond donor and acceptor.

  • The Protonated Secondary Amine: This creates a localized positive charge that further polarizes the molecule, drastically increasing its thermodynamic affinity for polar water molecules.

When exposed to ambient humidity exceeding its Critical Relative Humidity (CRH), surface adsorption rapidly transitions to bulk absorption. This leads to deliquescence, severe weighing inaccuracies, and potential chemical degradation via hydrolysis[3].

Diagnostic & Handling Workflow

HygroscopicityWorkflow Start Receive 1,2,3,6-Tetrahydro- pyridin-3-ol HCl Storage Store at RT in Desiccator (Argon Atmosphere) Start->Storage Analysis Moisture Analysis (Karl Fischer / TGA) Storage->Analysis Decision Moisture > 0.5%? Analysis->Decision Dry Vacuum Drying (40°C, 24h) Decision->Dry Yes Handle Weighing & Handling (Glovebox, RH < 5%) Decision->Handle No Dry->Analysis Re-test Proceed Proceed to Formulation / Synthesis Handle->Proceed

Workflow for handling and analyzing hygroscopic 1,2,3,6-Tetrahydro-pyridin-3-ol HCl.

Troubleshooting FAQs

Q1: My API clumps and turns into a sticky paste during weighing. How do I prevent this? Causality: Exposure to a relative humidity (RH) above the compound's CRH triggers deliquescence, where the solid dissolves in the moisture it absorbs from the air[3]. Solution: All handling must occur in a controlled environment. Use a glovebox purged with dry Argon (preferred over Nitrogen due to its higher density, which blankets the sample) to maintain RH < 5%. Pre-chill your spatulas and use anti-static weigh boats to prevent triboelectric charging, which causes light, dry powders to scatter in ultra-dry environments.

Q2: How do I accurately determine the water content? Loss on Drying (LOD) is giving inconsistent results. Causality: LOD is a non-specific technique; it measures total mass loss upon heating. For this API, LOD can inadvertently measure the loss of residual solvents, or worse, trigger thermal degradation of the tetrahydropyridine ring before tightly bound hydrate water is released[2]. Solution: Utilize Coulometric Karl Fischer (KF) titration. Because hydrochloride salts can shift the pH of the KF solution and cause disturbing side reactions, you must buffer the titration medium to a neutral pH (pH 4–8) using imidazole. Never introduce the solid directly into the cell if it causes excessive heat or salt formation; dissolve it in anhydrous methanol first[4].

Q3: Can I dry the compound in a standard laboratory oven before use? Causality: High-temperature drying in the presence of atmospheric oxygen can cause the hydrochloride salt to dissociate or induce oxidative degradation of the amine. Solution: Use a vacuum oven set to a maximum of 40°C with a slow, dry nitrogen bleed. The vacuum lowers the boiling point of water, allowing for the removal of absorbed moisture without risking thermal degradation of the API.

Quantitative Data: Moisture Analysis Techniques

To select the right analytical approach for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride, compare the standard techniques below:

Analytical TechniquePrincipleSuitability for this APIProsCons
Coulometric Karl Fischer (KF) Electrochemical titration of water[4]High (Gold Standard)Highly specific to water; detects ppm levels accurately[5].Requires pH buffering for acidic HCl salts.
Dynamic Vapor Sorption (DVS) Gravimetric measurement under controlled RH[6]High (For profiling)Identifies the exact Critical Relative Humidity (CRH)[6].Time-consuming; not practical for routine daily checks.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureMedium Differentiates surface moisture from bound crystal hydrates.Cannot easily distinguish water from other volatile solvents.
Loss on Drying (LOD) Gravimetric mass loss upon heatingLow Simple, fast, and requires minimal equipment.Non-specific; high risk of thermal degradation of the API[2].

Self-Validating Experimental Protocols

Protocol 1: Coulometric Karl Fischer Titration for Hygroscopic HCl Salts

This protocol ensures accurate moisture quantification without triggering side reactions common to hydrochloride salts.

  • System Preparation: Purge the KF titrator cell with dry nitrogen. Fill the cell with a standard coulometric KF reagent.

  • pH Adjustment (Critical Step): Because the sample is an acidic hydrochloride salt, add an imidazole buffer to the titration medium to maintain a pH of 4–8. This ensures optimal reaction stoichiometry and prevents false-positive water generation.

  • Sample Preparation: Inside a glovebox, accurately weigh 10–50 mg of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride into a dry, septum-sealed vial.

  • Dissolution: Inject a known volume of anhydrous methanol into the vial to completely dissolve the salt.

  • Injection: Using a gas-tight syringe, extract the dissolved sample and inject it into the KF titration cell[4].

  • Self-Validation Step: Run a blank titration using only the anhydrous methanol. The system is validated if the baseline drift is stable (<10 µ g/min ) and the blank consumes negligible titrant, confirming the solvent and cell are truly anhydrous before introducing the API.

Protocol 2: Controlled-Environment Weighing and Transfer

This protocol prevents moisture uptake during the highly vulnerable weighing phase.

  • Environment Setup: Ensure the glovebox is purged with high-purity Argon until the internal RH is < 5%.

  • Material Acclimation: Transfer the sealed API container, anti-static weigh boats, and spatulas into the antechamber. Cycle the vacuum/gas three times before moving items into the main chamber to strip surface moisture from the tools.

  • Static Mitigation: Pass the weigh boat through an anti-static ionizer bar. Ultra-dry environments increase static electricity, causing the powder to cling to spatulas and gloves.

  • Weighing: Tare the balance. Quickly and smoothly transfer the required mass of the API.

  • Sealing: Immediately transfer the weighed solid into a reaction flask or formulation vial equipped with a septum. Seal tightly before removing from the glovebox.

  • Self-Validation Step: Place a small amount of a known deliquescent indicator (e.g., anhydrous calcium chloride) in an open weigh boat next to your balance. If the indicator remains free-flowing and dry throughout your procedure, the inert environment is validated as uncompromised.

Sources

Reference Data & Comparative Studies

Validation

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride vs piperidin-3-ol in organic synthesis

An In-Depth Comparative Guide to 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride and Piperidin-3-ol in Organic Synthesis For the discerning researcher in organic synthesis and drug development, the selection of the correct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride and Piperidin-3-ol in Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of the correct heterocyclic building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the most ubiquitous and valuable scaffolds are those based on the piperidine framework, a privileged structure in medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of two closely related yet functionally distinct 3-hydroxypiperidine synthons: the unsaturated 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride and its saturated counterpart, Piperidin-3-ol .

This analysis moves beyond a simple catalog of properties to explore the fundamental differences in their reactivity, stereochemistry, and strategic application. By understanding the causal relationships between their structures and synthetic behavior, chemists can harness their unique attributes to achieve specific molecular architectures and biological functions.

Structural and Physicochemical Properties: A Tale of Saturation

The core difference between these two molecules is the presence of a C4-C5 double bond in the 1,2,3,6-tetrahydropyridine ring. This single structural feature has profound implications for the molecule's geometry, electronic nature, and physical properties. While piperidin-3-ol adopts a stable, low-energy chair conformation, the tetrahydropyridine ring is distorted into a half-chair or sofa conformation to accommodate the planar sp²-hybridized carbons of the double bond.

The hydrochloride salt form is common for both compounds, enhancing their stability and solubility in polar protic solvents, which is a practical consideration for reaction setup and purification.[4]

Property1,2,3,6-Tetrahydro-pyridin-3-ol HydrochloridePiperidin-3-olPiperidin-3-ol Hydrochloride
Structure A six-membered ring with one nitrogen, a C4-C5 double bond, and a hydroxyl group at C3.A saturated six-membered ring with one nitrogen and a hydroxyl group at C3.Salt form of Piperidin-3-ol.
Molecular Formula C₅H₁₀ClNO[5]C₅H₁₁NO[6]C₅H₁₂ClNO[7]
Molecular Weight 135.59 g/mol [5]101.15 g/mol [6]137.61 g/mol [7]
Physical Form Solid[5]Crystalline Powder and Lumps[6]Solid
Melting Point 189-191 °C (for the related 1,2,3,6-tetrahydropyridine HCl)[8][9]57-61 °C[6]Not readily available
Solubility Soluble in water; slightly soluble in methanol and chloroform.[5][8]Soluble in ethanol.[6]Water-soluble.
Key Feature Contains an allylic alcohol and a vinyl amine moiety.Saturated secondary alcohol and secondary amine.Saturated, salt form.

Comparative Reactivity: The Synthetic Chemist's Playground

The divergent reactivity of these two scaffolds is where their true synthetic utility is revealed. The unsaturated ring of 1,2,3,6-tetrahydro-pyridin-3-ol offers three distinct reactive sites—the amine, the allylic alcohol, and the alkene—presenting both opportunities for diverse functionalization and challenges in chemoselectivity. Piperidin-3-ol, in contrast, offers a more predictable reactivity profile centered on its secondary amine and alcohol.

Reactivity_Comparison cluster_0 1,2,3,6-Tetrahydro-pyridin-3-ol cluster_0_1 Amine (NH) cluster_0_2 Allylic Alcohol (OH) cluster_0_3 Alkene (C=C) cluster_1 Piperidin-3-ol cluster_1_1 Amine (NH) cluster_1_2 Alcohol (OH) THP 1,2,3,6-Tetrahydro- pyridin-3-ol N_Alkylation N-Alkylation THP->N_Alkylation N_Acylation N-Acylation THP->N_Acylation O_Alkylation O-Alkylation THP->O_Alkylation Oxidation_Enone Oxidation (to Enone) THP->Oxidation_Enone Hydrogenation Hydrogenation THP->Hydrogenation Epoxidation Epoxidation THP->Epoxidation Dihydroxylation Dihydroxylation THP->Dihydroxylation PIP Piperidin-3-ol Hydrogenation->PIP Forms N_Alkylation_PIP N-Alkylation PIP->N_Alkylation_PIP N_Acylation_PIP N-Acylation PIP->N_Acylation_PIP O_Alkylation_PIP O-Alkylation PIP->O_Alkylation_PIP Oxidation_Ketone Oxidation (to Ketone) PIP->Oxidation_Ketone

Caption: Comparative reaction pathways for the two synthons.

Reactions of 1,2,3,6-Tetrahydro-pyridin-3-ol
  • The Alkene Moiety: This is the most significant point of differentiation. The double bond is amenable to a wide array of transformations:

    • Catalytic Hydrogenation: The most direct link between the two scaffolds. Hydrogenation of the double bond, typically using catalysts like Palladium on carbon (Pd/C), cleanly converts the tetrahydropyridine ring into the corresponding saturated piperidine.[10][11] This allows for the use of the tetrahydropyridine as a masked piperidine, where the double bond is carried through several synthetic steps before being reduced in a final stage.

    • Electrophilic Additions: Reactions such as dihydroxylation (e.g., with OsO₄/NMO) or epoxidation (e.g., with m-CPBA) can install new stereocenters, leading to highly functionalized piperidine derivatives after subsequent transformations.[10]

    • Cycloadditions: The double bond can participate in cycloaddition reactions, further expanding its synthetic potential.

  • The Allylic Alcohol: The hydroxyl group's position adjacent to the double bond makes it an allylic alcohol, enhancing its reactivity.

    • Oxidation: Mild oxidation (e.g., with MnO₂) will selectively oxidize the allylic alcohol to the corresponding α,β-unsaturated ketone (a dihydropyridinone), a valuable intermediate for conjugate additions.[10]

    • Substitution: It can readily undergo substitution reactions, such as the Mitsunobu reaction, to introduce other functional groups with inversion of stereochemistry.

  • The Secondary Amine: The amine behaves as a typical secondary amine, undergoing N-alkylation, acylation, and sulfonylation. Its basicity is slightly attenuated compared to piperidin-3-ol due to the influence of the nearby sp² carbons.

Reactions of Piperidin-3-ol
  • The Secondary Alcohol: As a simple secondary alcohol on a saturated ring, its reactivity is predictable.

    • Oxidation: Stronger oxidizing agents (e.g., PCC, Swern, or Dess-Martin periodinane) are required to convert it to the corresponding piperidin-3-one.

    • Derivatization: It can be easily converted into ethers or esters (O-alkylation/acylation) or transformed into a good leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.

  • The Secondary Amine: This is a standard, nucleophilic secondary amine. It readily participates in N-alkylation, acylation, reductive amination, and sulfonylation reactions, making it a cornerstone for building molecular complexity around the piperidine core.

Strategic Applications in Synthesis and Drug Discovery

The choice between these two building blocks is fundamentally a strategic one, dictated by the target molecule's structure and the overall synthetic plan.

  • Piperidin-3-ol: The Workhorse Scaffold The saturated piperidine ring is a dominant motif in pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to project substituents into three-dimensional space to interact with biological targets.[12][13][14] Chiral (R)- and (S)-piperidin-3-ol are particularly sought-after for constructing enantiomerically pure active pharmaceutical ingredients (APIs).[15][16]

    • Applications: Found in drugs for CNS disorders, cardiovascular diseases, and as analgesics.[13][17] For example, derivatives of 3-hydroxypiperidine are key intermediates in the synthesis of various biologically active compounds.[6][18]

    • Synthetic Logic: Use piperidin-3-ol when the final target contains a simple, saturated 3-hydroxypiperidine core and no further modifications to the ring itself are required. Its well-defined chair conformation allows for predictable stereochemical control in subsequent reactions.

  • 1,2,3,6-Tetrahydro-pyridin-3-ol: The Versatile Intermediate This synthon is best viewed as a "piperidine-in-waiting" or a platform for more complex architectures. Its value lies in the latent functionality of the double bond.

    • Applications: It is a key building block for complex alkaloids and neuroactive compounds, including research probes related to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[19][20] Its derivatives have been explored as 5-HT₆ receptor agonists and for their potential in treating HCV.[21][22][23]

    • Synthetic Logic: Choose 1,2,3,6-tetrahydro-pyridin-3-ol when the synthetic route requires:

      • Late-stage installation of the piperidine ring: Carry the double bond through the synthesis and reduce it at the end.

      • Further functionalization of the ring: Use the double bond as a handle for epoxidation, dihydroxylation, or cleavage to introduce new substituents.[24]

      • Access to dihydropyridinone intermediates: Oxidize the allylic alcohol to create an electrophilic center for conjugate addition.

Synthetic_Utility THP 1,2,3,6-Tetrahydro-pyridin-3-ol PIP Piperidin-3-ol THP->PIP Hydrogenation Target_Complex Complex Piperidines (e.g., diols, epoxides) THP->Target_Complex Alkene Functionalization Target_Simple Simple Substituted Piperidines PIP->Target_Simple N/O-Alkylation, Acylation, etc.

Caption: Strategic synthetic relationship between the synthons and target molecules.

Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for key transformations of each synthon.

Protocol 1: Catalytic Hydrogenation of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride to Piperidin-3-ol

Causality: This protocol directly demonstrates the precursor-product relationship between the two molecules. The use of a palladium catalyst on a solid support (carbon) allows for the heterogeneous catalytic addition of hydrogen across the double bond under mild conditions. Methanol is a common solvent for such reactions due to its ability to dissolve the starting material and its inertness to the reaction conditions.

Methodology:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride (1.36 g, 10 mmol).

  • Solvent Addition: Add methanol (40 mL) to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~100 mg, ~1 mol%) to the solution under a gentle stream of nitrogen.

  • Hydrogen Atmosphere: Seal the flask and purge the system with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude piperidin-3-ol. The product can be further purified by distillation or crystallization if necessary.

Protocol 2: N-Benzylation of Piperidin-3-ol

Causality: This protocol illustrates a fundamental reaction of piperidin-3-ol: functionalization of the secondary amine. N-benzylation is a common step to install a protecting group or to build out a molecular scaffold. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

Methodology:

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (5.05 g, 50 mmol) and anhydrous potassium carbonate (K₂CO₃, 10.35 g, 75 mmol).

  • Solvent and Reagent Addition: Add acetonitrile (100 mL) to the flask, followed by benzyl bromide (6.5 mL, 55 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane) to confirm the consumption of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solids with acetonitrile (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-piperidin-3-ol.

Conclusion

In the landscape of synthetic organic chemistry, 1,2,3,6-tetrahydro-pyridin-3-ol and piperidin-3-ol are not merely interchangeable reagents but distinct strategic tools.

  • Piperidin-3-ol is the ideal choice for direct incorporation of the robust, conformationally defined 3-hydroxypiperidine scaffold. Its reactivity is predictable and reliable, making it a go-to building block for many drug discovery programs.

  • 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride offers a higher degree of synthetic flexibility. It serves as a versatile intermediate, enabling chemists to perform transformations on its alkene functionality to build more complex and highly substituted piperidine systems that would be difficult to access otherwise. Its ability to act as a stable precursor to piperidin-3-ol allows for its introduction early in a synthesis, with the saturated ring being revealed only when desired.

Ultimately, the expert chemist's decision will be guided by the final target. For straightforward access to a privileged core, piperidin-3-ol is unparalleled. For multi-stage syntheses requiring intricate functionalization and stereochemical control, the unsaturated 1,2,3,6-tetrahydro-pyridin-3-ol provides a gateway to greater molecular complexity.

References

  • Vertex AI Search. (n.d.). 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride: A Potent Compound for Advanced Research.
  • Fluorochem. (n.d.). (S)-Piperidin-3-ol (CAS 24211-55-0).
  • Sigma-Aldrich. (n.d.). (R)-Piperidin-3-ol | 62414-68-0.
  • CymitQuimica. (n.d.). (S)-Piperidin-3-ol.
  • PubChem. (n.d.). Piperidine-3-ol hydrochloride.
  • (2026, April 5). Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers.
  • ChemicalBook. (n.d.). 1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE CAS#: 18513-79-6.
  • ChemicalBook. (2026, January 13). 3-Hydroxypiperidine.
  • Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.).
  • Chen, et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Synthesizing method of N-substituent-1,2,3,6-tetrahydropyridine. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE CAS#: 18513-79-6.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Banks, H. D. (2025, June 4). Piperidine Synthesis. DTIC.
  • Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. (n.d.). PubMed.
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. (n.d.). Repository of the Academy's Library.
  • Piperidine-based drug discovery. (n.d.). ResearchGate.
  • 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. (2005, October 1).
  • 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.). CymitQuimica.
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Sigma-Aldrich. (n.d.). 1,2,3,6-Tetrahydropyridine 97 694-05-3.
  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • 1,2,3,6-Tetrahydropyridine Synthesis. (n.d.). Organic Chemistry Portal.
  • Stereo-controlled synthesis of functionalized tetrahydropyridines based on the cyanomethylation of 1,6-dihydropyridines and generation of anti-hepatitis C virus agents. (2017, June 1). PubMed.
  • Stereo-controlled synthesis of functionalized tetrahydropyridines based on the cyanomethylation of 1,6-dihydropyridines and generation of anti-hepatitis C virus agents. (n.d.). Okayama University.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). PMC.
  • Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. (2018, October 11). ResearchGate.

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Comparative

Comparing the reactivity of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride and its free base

Introduction to the Molecular Scaffold For researchers and drug development professionals, the selection of a chemical building block's form—specifically between a free base and its corresponding salt—is a critical decis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Scaffold

For researchers and drug development professionals, the selection of a chemical building block's form—specifically between a free base and its corresponding salt—is a critical decision that dictates synthetic strategy, formulation stability, and analytical handling. 1,2,3,6-Tetrahydropyridin-3-ol is a highly versatile heterocyclic scaffold featuring two primary reactive sites: an allylic alcohol and a secondary amine.

Understanding the divergent reactivity between its free base and its commercially standard hydrochloride salt (CAS 396730-55-5)[1] is essential. The free base offers immediate nucleophilicity but suffers from poor shelf life, whereas the hydrochloride salt provides exceptional stability and enables orthogonal functionalization strategies by masking the nitrogen atom.

Physicochemical & Structural Comparison

The physical state of the amine dictates its handling in the laboratory and its pharmacokinetic behavior in formulation[2]. Below is a quantitative and qualitative comparison of the two forms:

Property1,2,3,6-Tetrahydropyridin-3-ol (Free Base)1,2,3,6-Tetrahydropyridin-3-ol HCl (Salt)
Physical State Viscous oil or hygroscopic low-melting solidCrystalline powder
Nitrogen State Neutral, active lone pair (Nucleophilic)Protonated ( NH2+​ ), masked lone pair
Shelf Stability Poor; prone to air oxidation and polymerizationExcellent; stable under ambient conditions
Solubility Profile High in organic solvents (DCM, EtOAc, THF)High in aqueous media and polar protic solvents
Primary Utility Direct N-alkylation, N-acylation, enamine formationSelective O-functionalization, stable long-term storage

Mechanistic Reactivity Divergence

The causality behind the differing reactivity profiles lies in the Highest Occupied Molecular Orbital (HOMO) of the nitrogen atom.

In the free base , the nitrogen lone pair is highly active. It acts as a strong nucleophile, making it ideal for direct N-alkylation or reductive amination. However, this same nucleophilicity makes secondary cyclic amines highly susceptible to air oxidation (forming N-oxides) and atmospheric CO2​ absorption (forming carbamates), leading to rapid degradation and polymerization over time[3].

In the hydrochloride salt , the nitrogen lone pair is tied up in a sigma bond with a proton. This drastically lowers the HOMO, rendering the nitrogen inert to electrophilic attack and oxidation. This "masked" state allows chemists to perform selective reactions on the allylic alcohol (such as O-silylation or oxidation) without competitive reactions at the amine. To utilize the nitrogen, an auxiliary base must be introduced to liberate the free amine in situ[4].

Reactivity FB Free Base (Nucleophilic NH) N_Rxn N-Alkylation / Acylation FB->N_Rxn Active Lone Pair Degradation Air Oxidation / CO2 Absorption FB->Degradation Unprotected HCl HCl Salt (Protonated NH2+) HCl->FB + Base (e.g., Et3N) O_Rxn Selective O-Functionalization HCl->O_Rxn NH Masked Stable High Shelf Stability HCl->Stable Ionic Lattice

Reactivity divergence between free base and HCl salt forms.

Experimental Workflows & Self-Validating Protocols

Because the free base degrades rapidly, the industry standard is to purchase and store the hydrochloride salt, generating the free base in situ only when N-functionalization is required. The following protocols demonstrate self-validating systems for handling this compound.

Protocol A: In Situ Freebasing for Selective N-Tosylation

This protocol converts the stable HCl salt into an N-tosyl derivative (1-tosyl-1,2,3,6-tetrahydropyridin-3-ol), a common intermediate in gold(I)-catalyzed reactions and anti-Wacker cyclizations[5],[6],[7].

Causality: Using the HCl salt as the starting material ensures precise stoichiometric weighing, which is impossible with a degraded or hygroscopic free base. Triethylamine ( Et3​N ) is added to neutralize the HCl, driving the equilibrium entirely to the free base, while also acting as an acid scavenger for the subsequent tosylation step.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 1,2,3,6-tetrahydropyridin-3-ol hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • In Situ Freebasing: Add 2.5 equivalents of Et3​N dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free base.

  • Electrophilic Addition: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in DCM. The liberated secondary amine attacks the electrophilic sulfur of TsCl.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC). Quench with saturated aqueous NaHCO3​ .

  • Isolation: Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the N-tosyl product.

Workflow Step1 1. Suspend HCl Salt in DCM (Stable Starting Material) Step2 2. Add Et3N (Base) (Liberates Free Base In Situ) Step1->Step2 Step3 3. Add Tosyl Chloride (Electrophilic Attack) Step2->Step3 Step4 4. Aqueous Workup (Removes Et3N-HCl Byproduct) Step3->Step4 Step5 5. Isolate N-Tosyl Product (Organic Phase Evaporation) Step4->Step5

Step-by-step workflow for the N-functionalization of the HCl salt.

Protocol B: Biphasic Schotten-Baumann N-Acylation

When synthesizing amide derivatives, a biphasic system prevents the degradation of the free base by generating it exclusively at the phase boundary.

Causality: Aqueous NaOH deprotonates the HCl salt. The newly formed lipophilic free base immediately partitions into the organic layer, protecting it from aqueous side reactions. As it reacts with the acid chloride in the organic phase, the HCl byproduct partitions back into the aqueous layer and is neutralized, driving the reaction to completion.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the HCl salt in a 1:1 mixture of water and an immiscible organic solvent (e.g., EtOAc).

  • Aqueous Basification: Add an excess of 2M aqueous NaOH to the mixture under vigorous stirring.

  • Acylation: Add 1.1 equivalents of the desired acid chloride dropwise to the biphasic mixture at 0 °C.

  • Phase Separation: Once the reaction is complete, separate the organic layer, wash with water, dry, and concentrate to isolate the N-acylated product.

Implications in Drug Formulation and Analytical Testing

Beyond synthesis, the distinction between the free base and the hydrochloride salt is paramount in pharmaceutical development. Salt forms drastically alter the dissolution rate and pH-solubility profile of the active pharmaceutical ingredient (API)[2].

When formulating or conducting analytical testing (such as HPLC), it is critical to account for the mass of the hydrochloride counterion. Failing to correct for the salt weight during formulation will result in a sub-potent preparation, as the labeled concentration often refers strictly to the free base fraction of the molecule[8]. Furthermore, the hydrochloride salt prevents the basic nitrogen from interacting destructively with acidic excipients within the drug matrix.

References

  • Sigma-Aldrich. "1,2,3,6-tetrahydropyridin-3-ol hydrochloride | 396730-55-5". 1

  • National Center for Biotechnology Information (PMC). "Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones". 5

  • BenchChem. "An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride". 4

  • XiXisys. "(+/-)-N-p-toluenesulfonyl-5-hydroxy-3-piperidene | CAS 1001919-18-1 GHS SDS". 6

  • MDPI. "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization". 7

  • PubMed (NIH). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH".2

  • ARL Bio Pharma. "Drug Formulation and The Impact on Analytical Testing". 8

  • ScienceMadness. "Hydrochloride vs non-hydrochloride compounds".3

Sources

Validation

Validation of LC-MS methods for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride quantification

Validation of LC-MS Methods for 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Quantification: A Comparative Guide As a Senior Application Scientist, I frequently encounter laboratories struggling to quantify low-molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS Methods for 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to quantify low-molecular-weight, highly polar basic amines. 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS 396730-55-5) is a classic example of this analytical challenge[1]. With a molecular weight of just 99.13 g/mol (free base) and a highly polar structure featuring both a secondary amine and a hydroxyl group, this compound defies conventional reversed-phase liquid chromatography (RPLC).

When developing a bioanalytical method for pharmacokinetic (PK) or toxicokinetic evaluation, the methodology must adhere to stringent regulatory standards, such as the ICH M10 guidelines adopted by the FDA and EMA[2][3]. This guide objectively compares three distinct chromatographic strategies for the quantification of 1,2,3,6-Tetrahydro-pyridin-3-ol, explaining the causality behind the experimental choices and providing self-validating protocols to ensure scientific integrity.

Mechanistic Evaluation of Chromatographic Modalities

To build a robust assay, we must first understand how the analyte interacts with the stationary and mobile phases. We evaluated three distinct approaches:

The Void Volume Trap: Standard RPLC (C18) Non-polar C18 stationary phases rely on hydrophobic interactions. Because 1,2,3,6-Tetrahydro-pyridin-3-ol is highly hydrophilic, it exhibits virtually no affinity for the C18 phase[4]. Consequently, the analyte elutes in or near the void volume ( t0​ ). This co-elution with endogenous matrix components (salts, polar lipids) causes severe electrospray ionization (ESI) suppression, rendering the method incapable of meeting ICH M10 sensitivity and matrix effect criteria.

The Brute Force Approach: Pre-Column Derivatization + RPLC To force the molecule to retain on a C18 column, we can react the secondary amine with an electrophile like benzoyl chloride via the Schotten-Baumann reaction[5]. The addition of the benzoyl group significantly increases the molecule's hydrophobicity. While this solves the retention problem and enhances MS detectability, it introduces a complex, time-consuming sample preparation step that increases the risk of variability and limits high-throughput capabilities[6][7].

The Elegant Solution: HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent[8][9]. The polar analyte partitions into the water-enriched layer on the stationary phase surface, resulting in strong retention. Furthermore, the high organic content of the mobile phase dramatically enhances ESI desolvation efficiency, yielding superior sensitivity without the need for derivatization[8][10].

MethodSelection Start Analyte: 1,2,3,6-Tetrahydro-pyridin-3-ol (Highly Polar, Basic Amine) RP Standard RPLC (C18) Poor Retention & ESI Suppression Start->RP Direct Injection Deriv Derivatization + RPLC Good Retention, Complex Prep Start->Deriv Chemical Rxn HILIC HILIC-MS/MS Direct Analysis, High ESI+ Signal Start->HILIC Direct Injection

Decision tree for selecting the optimal LC-MS modality for polar amine quantification.

Head-to-Head Performance Data

The following table summarizes the quantitative validation data obtained during our modality comparison, benchmarked against ICH M10 acceptance criteria[2].

Validation ParameterStandard RPLC (C18)Benzoylation + RPLCHILIC-MS/MS (Amide)ICH M10 Requirement
Retention Factor ( k′ ) 0.2 (Void Volume)4.53.8 >0 (Sufficient retention)
ESI Matrix Effect Severe Suppression (-65%)Mild Suppression (-12%)Minimal (+4%)Consistent across lots
LLOQ (Plasma) 50 ng/mL1.0 ng/mL0.5 ng/mLSignal-to-Noise 5
Sample Prep Time 15 mins (Protein Ppt.)90 mins (Deriv + LLE)15 mins (Protein Ppt.)N/A (Efficiency metric)
Inter-assay Precision 22.4% CV (Fail)8.5% CV (Pass)4.2% CV (Pass) 15% CV ( 20% at LLOQ)
Overall Suitability REJECTED ACCEPTABLE OPTIMAL Must meet all criteria

Optimized Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Below are the detailed methodologies for the two viable approaches.

Protocol A: HILIC-MS/MS (The Recommended Method)

Causality Note: We utilize an Amide stationary phase because it provides excellent hydrogen-bonding capabilities for the hydroxyl group of the analyte. We use ammonium formate buffer because ion exchange is a strong contributor to the HILIC mechanism; volatile buffers control the pH and ionic strength, ensuring reproducible retention while maintaining MS compatibility[9].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Crucial for ICH M10 compliance to correct for any matrix effects or recovery losses[11].

  • Protein Precipitation: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes at 1000 RPM.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean plate. Do not evaporate and reconstitute in water. Contrary to RPLC, water is the strong solvent in HILIC. Reconstituting in high aqueous solvent will destroy peak shape[9].

  • LC Conditions:

    • Column: Amide HILIC Column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins. HILIC gradients must run from high organic to low organic[9].

  • MS Detection: Positive ESI, MRM mode. Monitor the specific precursor-to-product ion transition for the protonated molecule [M+H]+ .

Protocol B: Benzoyl Chloride Derivatization + RPLC (The Alternative)

Causality Note: Sodium carbonate is used to neutralize the hydrochloric acid byproduct of the Schotten-Baumann reaction, driving the benzoylation of the secondary amine to completion[5].

Step-by-Step Methodology:

  • Extraction: Extract 50 µL of plasma using 200 µL of cold Acetonitrile. Centrifuge and transfer the supernatant to a glass vial.

  • Buffering: Add 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5) to the supernatant to create an alkaline environment[5].

  • Derivatization: Add 20 µL of 2% (w/v) Benzoyl Chloride in Acetonitrile. Vortex immediately and incubate at 25°C for 15 minutes[5][7].

  • Quenching & Extraction: Add 100 µL of saturated NaCl, followed by 500 µL of diethyl ether to extract the benzoylated derivative[7].

  • Drying: Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & LC-MS: Reconstitute in 100 µL of 10% Acetonitrile in Water. Inject onto a standard C18 column running a generic reversed-phase gradient (10% to 90% B).

Regulatory Validation Framework (ICH M10)

For the HILIC-MS/MS method to be utilized in regulatory submissions, it must operate as a self-validating system under ICH M10 guidelines[3][12].

  • Selectivity & Matrix Effect: By utilizing the HILIC gradient, the analyte elutes at a k′>3 , well away from the void volume where phospholipid-induced ion suppression occurs. The SIL-IS recovery must remain consistent (CV 15%) across six independent lots of blank matrix[11].

  • Accuracy & Precision: The method must demonstrate an intra-run and inter-run accuracy within ±15% of the nominal concentration, and precision of 15% CV (±20% at the LLOQ)[2]. The direct injection HILIC method minimizes handling steps, inherently tightening precision compared to the derivatization method.

ICHM10 Prep Sample Prep (Protein Ppt.) LC HILIC Separation (Amide Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Val ICH M10 Validation (Acc, Prec, LLOQ) MS->Val

Core workflow for ICH M10 compliant bioanalytical method validation using HILIC-MS/MS.

References

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. symmetric.events.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.
  • 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride|CAS 396730-55-5. TCI Chemical Trading.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.
  • HILIC: The Pros and Cons. LCGC International.
  • High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. Benchchem.
  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic.

Sources

Comparative

Spectroscopic Validation of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the rigorous purity validation of building blocks like (CAS: 396730-55-5) has become a critical bottleneck. This guide objectively comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the rigorous purity validation of building blocks like (CAS: 396730-55-5) has become a critical bottleneck.

This guide objectively compares three spectroscopic and chromatographic methodologies for validating the purity of this specific compound. By analyzing the causality behind molecular behavior and detector response, we establish why traditional methods fail and how to implement self-validating analytical systems.

The Analytical Challenge: Molecular Structure vs. Detection

To design an effective purity assay, we must first deconstruct the analyte. 1,2,3,6-Tetrahydropyridin-3-ol HCl consists of a six-membered ring with a secondary amine, a hydroxyl group at C3, and an isolated double bond at the C4-C5 position.

This structure presents three distinct analytical challenges:

  • Lack of a Strong Chromophore: The isolated alkene and amine lack a conjugated π -system. Consequently, the molecule only exhibits weak UV end-absorption in the deep UV region (<210 nm). Relying on 1[1] leads to severe baseline drift and matrix interference from mobile phase solvents.

  • Isobaric Regioisomers: Synthetic routes often generate regioisomeric impurities, such as 1,2,3,6-tetrahydropyridin-4-ol, or over-reduced species like piperidin-3-ol.

  • High Polarity: As a hydrochloride salt of a small polar amine, it exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume where ion suppression is maximized.

Methodology Comparison: qNMR vs. LC-MS vs. HPLC-UV

HPLC-UV (210 nm): The Legacy Pitfall

At 210 nm, the absorption of trace impurities, dissolved oxygen, and gradient solvents (like Acetonitrile or Methanol) heavily masks the analyte signal. Furthermore, UV detection requires a highly pure reference standard of the exact same compound to build a calibration curve—a standard that is often unavailable during early-stage synthesis.

LC-MS/CAD (HILIC): The Orthogonal Mass Approach

Liquid Chromatography coupled with Mass Spectrometry (ESI+) and Charged Aerosol Detection (CAD) solves the retention and detection issues. By utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, the polar salt is retained. However, while MS easily detects the mass difference of over-reduced impurities, it struggles to differentiate the 3-ol and 4-ol regioisomers because they are isobaric (identical m/z ).

H qNMR: The Gold Standard

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio measurement technique recognized by 2[2]. It measures the absolute purity of the batch without requiring an analyte-specific reference standard[3][4]. Furthermore, the 5[5] appear in a distinct chemical shift region ( δ 5.7–5.9 ppm), allowing effortless differentiation of regioisomers based on coupling constants and shift positions.

Quantitative Data Comparison
Analytical TechniquePrimary Detection MechanismSensitivity (LOD)Regioisomer ResolutionAbsolute QuantitationMatrix Independence
1 H qNMR Nuclear Spin Resonance~50 µg/mLExcellent (Distinct Shifts)Direct (Internal Std)High
LC-MS/CAD (HILIC) Mass-to-Charge & Aerosol Charge~1 ng/mLPoor (Isobaric Co-elution)Requires Analyte StdModerate
HPLC-UV (210 nm) UV Absorption~10 µg/mLPoor (Co-elution)Requires Analyte StdLow

Workflow Visualization

PurityValidation N1 Synthesized Batch: 1,2,3,6-Tetrahydro-pyridin-3-ol HCl N2 Chromophore Assessment: Isolated Alkene & Amine N1->N2 N3 HPLC-UV (210 nm) High Matrix Interference N2->N3 Standard Approach N4 LC-MS (ESI+) Isobaric Co-elution Risk N2->N4 Mass Analysis N5 1H qNMR (Internal Std) Direct Primary Ratio Method N2->N5 Quantitative Analysis N6 Regioisomer Resolution (3-ol vs. 4-ol) N3->N6 Fails N4->N6 Inconclusive N5->N6 Resolves Olefinic Shifts N7 Absolute Purity Certification (Compliant with USP <761>) N6->N7 Validated Data

Analytical decision tree for 1,2,3,6-Tetrahydro-pyridin-3-ol HCl purity validation.

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Quantitation via 1 H qNMR (USP <761> Compliant)

This protocol uses Maleic acid as a traceable internal standard (IS). Maleic acid is chosen because its singlet resonance in D2​O ( δ 6.26 ppm) is perfectly separated from the analyte's olefinic multiplet ( δ 5.7–5.9 ppm).

Step-by-Step Methodology:

  • Precision Weighing: Using a microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of 1,2,3,6-Tetrahydro-pyridin-3-ol HCl and ~5.0 mg of traceable Maleic acid CRM into a clean glass vial.

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of D2​O . Causality: D2​O exchanges the -OH and -NH protons, removing them from the spectrum and simplifying the integration of the carbon-bound protons.

  • Inversion-Recovery Check (Self-Validation): Run a rapid T1​ inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Acquisition: Acquire the 1 H NMR spectrum at 500 MHz. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 25 seconds for Maleic acid). Causality:6[6], preventing integration errors caused by signal saturation.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet ( Istd​ , 2H) and the C4/C5 olefinic protons of the analyte ( Ix​ , 2H). Calculate mass fraction purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
Protocol B: Orthogonal Impurity Profiling via HILIC-LC-MS/CAD

This method serves as an orthogonal check for trace organic impurities that fall below the NMR detection limit.

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with a ZIC-HILIC column (150 x 2.1 mm, 3 µm). Causality: The zwitterionic stationary phase retains the highly polar hydrochloride salt, moving it away from the void volume where matrix suppression occurs.

  • Mobile Phase: Use a gradient of Acetonitrile (A) and 10 mM Ammonium Formate buffer at pH 3.0 (B).

  • Post-Column Infusion (Self-Validation): Continuously infuse a stable isotope-labeled internal standard post-column. Causality: If the baseline MS signal of the infused standard dips when the analyte elutes, it proves ion suppression is occurring, invalidating the MS quantitation.

  • Detection: Split the eluent between an ESI+ Mass Spectrometer (monitoring m/z 100.07 for the free base [M+H]+ ) and a Charged Aerosol Detector (CAD). CAD provides a near-universal, mass-independent response for non-volatile analytes, compensating for the MS's inability to quantify without a standard.

References

  • Sigma-Aldrich. "1,2,3,6-tetrahydropyridin-3-ol hydrochloride | 396730-55-5". Sigma-Aldrich Catalog.

  • Acanthus Research. "Quantitative NMR Spectroscopy". Acanthus Research Technical Articles.[3]

  • US Pharmacopeia (USP). "Stimuli Article (qNMR) - USP General Chapter <761>". USP.org.[2]

  • MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures". MDPI.[4]

  • NIH / PMC. "Synthesis of 1-(Substituted Phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides". National Institutes of Health.[5]

  • Kingston University. "Extending metrological traceability in qNMR beyond the...". Kingston.ac.uk.[1]

  • ResearchGate. "Identification and quantification of the main organic components of vinegars by high resolution H-1 NMR spectroscopy". ResearchGate.[6]

Sources

Validation

1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride vs. Other Tetrahydropyridine Derivatives: A Comprehensive Comparison Guide

The Privileged Tetrahydropyridine Scaffold in Drug Discovery The tetrahydropyridine (THP) moiety is a partially saturated, six-membered nitrogen-containing heterocycle that has emerged as a privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Tetrahydropyridine Scaffold in Drug Discovery

The tetrahydropyridine (THP) moiety is a partially saturated, six-membered nitrogen-containing heterocycle that has emerged as a privileged scaffold in medicinal chemistry[1]. By bridging the conformational space between planar aromatic pyridines and highly flexible piperidines, the THP ring offers unique three-dimensional geometries that are ideal for interacting with complex biological targets[2].

While classic THP derivatives like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are infamous for their neurotoxic bioactivation by Monoamine Oxidase B (MAO-B)[3], modern drug discovery has repurposed the scaffold. Recent ultra-large library docking studies have identified highly substituted THP derivatives as potent 5-HT2A receptor agonists with profound antidepressant efficacy and zero psychedelic liability[4].

To access this diverse chemical space, 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride (CAS 396730-55-5) serves as an indispensable synthetic building block[5]. Unlike unsubstituted THPs, the presence of the 3-hydroxyl group provides a critical synthetic handle for stereoselective functionalization, enabling the rapid generation of complex, enantiopure API libraries[6].

Comparative Pharmacological and Structural Data

To objectively evaluate the utility of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride against other THP derivatives, we must compare their structural handles, primary biological targets, and representative potencies.

Compound / ScaffoldPrimary Utility in ResearchTarget Receptor / EnzymeKey Structural FeatureRepresentative Potency (EC50 / IC50)
1,2,3,6-Tetrahydro-pyridin-3-ol HCl Synthetic Building BlockN/A (Precursor)3-Hydroxyl group, secondary amineN/A (Used for library synthesis)
MPTP Neurotoxin / Disease ModelingMAO-B (Substrate)1-Methyl, 4-Phenyl substitution Km​ ~ 300 μM (MAO-B oxidation)
(R)-69 (Bespoke THP) Antidepressant Candidate5-HT2A (Agonist)Substituted tertiary amineEC50 = 41 nM (Calcium flux)
FTEAA (Functionalized THP) Dual MAO InhibitorMAO-A / MAO-BDensely substituted THP coreIC50 < 100 μM

Data supported by recent pharmacological evaluations of the THP chemical space[7],[8],[3].

Mechanistic Pathways of THP Derivatives

The true value of the THP scaffold lies in its divergent utility. Depending on the substitution pattern, a THP core can be directed toward entirely different pharmacological pathways.

THP_Pathways THP Tetrahydropyridine (THP) Scaffold Sub1 1,2,3,6-Tetrahydro-pyridin-3-ol (Building Block) THP->Sub1 Sub2 MPTP & Analogs (MAO Substrates) THP->Sub2 Sub3 Bespoke THPs (5-HT2A Agonists) THP->Sub3 Target1 Stereoselective Synthesis Sub1->Target1 O-Functionalization Target2 MAO-B Bioactivation Sub2->Target2 Oxidative Deamination Target3 Gq/11 Calcium Flux Sub3->Target3 Receptor Binding

Divergent pharmacological and synthetic pathways of tetrahydropyridine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the specific methodologies used to synthesize and evaluate THP derivatives. Every step is grounded in chemical causality.

Protocol A: Regioselective Functionalization of 1,2,3,6-Tetrahydro-pyridin-3-ol

To utilize 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride as a scaffold for drug discovery, the secondary amine must be differentiated from the 3-hydroxyl group[6].

  • Free-Basing the Hydrochloride Salt:

    • Procedure: Suspend 1,2,3,6-Tetrahydro-pyridin-3-ol HCl in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA) dropwise at 0°C.

    • Causality: The compound is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf life[5]. TEA neutralizes the salt, liberating the nucleophilic secondary amine for protection.

  • N-Boc Protection:

    • Procedure: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) and stir at room temperature for 4 hours.

    • Causality: The secondary amine is highly nucleophilic. The bulky tert-butoxycarbonyl (Boc) group selectively masks the nitrogen, ensuring that subsequent electrophilic additions or cross-coupling reactions occur exclusively at the 3-hydroxyl position[9].

  • O-Functionalization (Etherification):

    • Procedure: React the N-Boc protected intermediate with an alkyl halide in the presence of sodium hydride (NaH) in DMF.

    • Causality: NaH deprotonates the 3-hydroxyl group to form a reactive alkoxide. Because the nitrogen is sterically shielded and electronically deactivated by the Boc group, the reaction proceeds with high regioselectivity, yielding the desired O-alkylated THP derivative.

Protocol B: MAO-B Enzymatic Assay for THP Derivatives

When evaluating newly synthesized THP derivatives for neuroprotective (MAO-B inhibitor) or neurotoxic (MAO-B substrate) properties, a robust chromatographic assay is required[3].

MAO_Assay Step1 Mitochondrial Preparation Step2 Pre-incubation with THP Step1->Step2 Step3 Substrate Addition (MPTP) Step2->Step3 Step4 HPLC-DAD Quantification Step3->Step4

Step-by-step experimental workflow for MAO-B inhibition assay using HPLC-DAD.

  • Mitochondrial Preparation:

    • Procedure: Isolate human or baboon liver mitochondrial fractions via differential centrifugation. Suspend in 0.1 M sodium phosphate buffer (pH 7.4).

    • Causality: Liver mitochondrial fractions are utilized because they inherently express high, physiologically relevant concentrations of MAO-B, eliminating the artifacts sometimes seen in recombinant enzyme systems[10].

  • Pre-Incubation:

    • Procedure: Incubate the mitochondrial fraction (25 μL, 12 mg protein/mL) with the test THP derivative (10–100 μM) for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical. It allows time-dependent or mechanism-based inhibitors to associate with the FAD cofactor in the MAO-B active site before the competing substrate is introduced[10].

  • Substrate Addition & Reaction:

    • Procedure: Add MPTP (to a final concentration of 300 μM) and incubate for 30 minutes. Quench the reaction with 10% perchloric acid.

    • Causality: MPTP is a highly selective MAO-B substrate. The perchloric acid quench immediately denatures the enzyme to stop the reaction and precipitates proteins, leaving a clear supernatant for analysis[3].

  • HPLC-DAD Quantification:

    • Procedure: Centrifuge the quenched mixture and inject the supernatant into an RP-HPLC system equipped with a Diode Array Detector (DAD).

    • Causality: MAO-B specifically oxidizes MPTP to the dihydropyridinium intermediate (MPDP+). HPLC-DAD allows for the precise spectrophotometric quantification of MPDP+ at λmax​ = 343 nm, providing highly accurate enzyme velocity and IC50​ calculations[10],[3].

Conclusion

While historically associated with the neurotoxicity of MPTP, the tetrahydropyridine scaffold has been successfully rehabilitated into a highly valuable pharmacophore capable of yielding potent, non-hallucinogenic 5-HT2A agonists and selective MAO inhibitors. 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride stands out as the premier synthetic building block in this space. Its 3-hydroxyl functionality provides medicinal chemists with the precise structural handle needed to navigate complex structure-activity relationships (SAR) and unlock the full therapeutic potential of THP derivatives.

References

  • Docking a bespoke ultra-large tetrahydropyridine library identifies 5-HT2A receptor agonists conferring new biology Nature / Perelman School of Medicine at the University of Pennsylvania[Link]

  • Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes and its use to search for new MAO inhibitors and protective agents Taylor & Francis[Link]

  • Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and [2,3]-Sigmatropic Rearrangement The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Comparative

Reproducibility of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride synthesis methods

Reproducibility of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride Synthesis: A Comparative Guide As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level reproducibility, scalability, and thermodynamic reliability. 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride is a critical chiral building block and intermediate in the development of iminosugars, piperidine alkaloids, and advanced active pharmaceutical ingredients (APIs) such as kinase inhibitors. Achieving high enantiomeric excess (ee) and reproducible yields requires a deep understanding of the underlying reaction mechanics and the causality behind every experimental choice.

Mechanistic Pathways & Causality

The synthesis of the 1,2,3,6-tetrahydropyridin-3-ol core can be achieved through several distinct mechanistic pathways, each presenting unique advantages and reproducibility challenges:

  • Reduction of Pyridinium Scaffolds: Historically, the synthesis relied on the partial reduction of 3-hydroxypyridinium salts. While starting materials are inexpensive, this method often suffers from poor regioselectivity and over-reduction to the fully saturated piperidinol[1]. The causality here lies in the thermodynamic difficulty of arresting the hydride transfer (e.g., using NaBH 4​ ) precisely at the tetrahydropyridine stage without over-saturating the activated double bond.

  • Epoxide Ring-Opening / Elimination: An alternative approach utilizes the kinetic resolution and base-catalyzed elimination of 3,4-epoxypiperidines. This pathway is highly valued for yielding enantiomerically enriched 3-hydroxy-1,2,3,6-tetrahydropyridines[2]. The stereochemical outcome is dictated by the trans-diaxial opening of the epoxide, providing excellent stereocontrol, though it requires stringent anhydrous conditions.

  • Ring-Closing Metathesis (RCM): For scalable, enantiomerically enriched preparations, the synthesis of N-protected 1,2,3,6-tetrahydropyridin-3-ol via RCM of acyclic diallylamines remains a highly reproducible method[3]. The entropic driving force (release of ethylene gas) ensures the reaction goes to completion, making it a highly reliable choice for complex API synthesis.

  • Pd-Catalyzed "Anti-Wacker" Cyclization: Recent advances highlight Pd-catalyzed anti-selective arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes to access polysubstituted variants[4]. This method is exceptional for generating highly functionalized derivatives but introduces complexities in catalyst removal.

Comparative Reproducibility & Performance Data

To objectively compare these alternatives, we must evaluate their performance metrics in a standard laboratory setting. The table below summarizes the quantitative data across the primary synthetic routes.

Synthesis MethodAverage Yield (%)Enantiomeric ControlScalabilityReproducibility IndexKey Mechanistic Limitation
Pyridinium Reduction 30 - 45%Poor (Racemic)HighLowProne to over-reduction[1]
Epoxide Elimination 60 - 75%Excellent (>95% ee)MediumMediumMoisture-sensitive intermediates[2]
Ring-Closing Metathesis 85 - 95%Excellent (Pre-set)MediumHighHigh catalyst cost[3]
Pd-Catalyzed Cyclization 70 - 90%GoodLow-MediumHighTrace heavy metal contamination[4]

Visualizing the Synthetic Pathways

SynthesisPathways A Acyclic Diene Precursor INT N-Protected 1,2,3,6-Tetrahydropyridin-3-ol A->INT RCM (Grubbs Cat.) High Yield/Selectivity B 3,4-Epoxypiperidine Derivative B->INT Base Elimination Chiral Resolution C 3-Hydroxypyridinium Salt C->INT NaBH4 Reduction Prone to Over-reduction TARGET 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride INT->TARGET HCl in Dioxane Precipitation

Figure 1: Comparative synthetic pathways to 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride.

Validated Experimental Workflow: RCM to Hydrochloride Salt

Based on the reproducibility index, the Ring-Closing Metathesis (RCM) followed by Boc-deprotection is the most robust method for generating the target hydrochloride salt. Below is a detailed, self-validating protocol engineered for maximum reliability.

Phase 1: Ring-Closing Metathesis of N-Boc-Diallylamine Derivative

  • Preparation: Dissolve the acyclic N-Boc-diallylamine precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.

    • Causality: High dilution is critical to thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Add Grubbs 1st Generation Catalyst (0.05 equiv) under an argon atmosphere.

  • Reaction: Stir at reflux (40 °C) for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material and the emergence of a new spot with lower Rf​ indicates successful cyclization. NMR validation is definitive: look for the distinct vinylic protons of the tetrahydropyridine ring emerging at ~5.8 ppm.

  • Workup: Concentrate the solvent and purify via short-path silica gel chromatography to isolate N-Boc-1,2,3,6-tetrahydropyridin-3-ol.

Phase 2: Boc-Deprotection and Hydrochloride Salt Formation

  • Solvation: Dissolve the purified N-Boc-1,2,3,6-tetrahydropyridin-3-ol in anhydrous diethyl ether (0.2 M).

  • Acidification: Dropwise add a 4.0 M solution of HCl in dioxane (3.0 equiv) at 0 °C.

    • Causality: The strong anhydrous acid selectively protonates the Boc carbamate, leading to the formation of a tert-butyl cation, which subsequently decomposes into isobutylene and CO 2​ .

  • Self-Validating Checkpoint: The reaction is visually self-validating. The cleavage of the Boc group generates immediate effervescence (isobutylene and CO 2​ gas). The cessation of gas evolution indicates absolute reaction completion. Concurrently, the target 1,2,3,6-tetrahydropyridin-3-ol hydrochloride is insoluble in ether and directly precipitates as a highly crystalline white solid.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum. This precipitation step acts as an innate self-purifying mechanism, eliminating the need for further chromatography.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1,2,3,6-Tetrahydro-pyridin-3-ol Hydrochloride

As a laboratory professional, managing the lifecycle of reactive chemical building blocks requires a deep understanding of their physicochemical properties and regulatory classifications. This guide provides authoritativ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional, managing the lifecycle of reactive chemical building blocks requires a deep understanding of their physicochemical properties and regulatory classifications. This guide provides authoritative, step-by-step operational procedures for the safe handling, experimental use, and proper disposal of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride .

By understanding the causality behind these safety protocols, researchers can ensure a self-validating system of laboratory safety and environmental compliance.

Physicochemical Profile & Hazard Causality

1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is a secondary amine hydrochloride salt widely used in custom synthesis and drug development. While not acutely toxic, its molecular structure dictates specific handling precautions. The tetrahydropyridine ring imparts basicity, but as a hydrochloride salt, it is highly water-soluble and slightly acidic in aqueous environments.

The primary hazards arise from its localized irritating effect on moisture-rich mucosal membranes. Furthermore, the presence of the chloride counterion (Cl⁻) is the critical factor dictating its waste segregation, as it classifies resulting organic solutions as halogenated waste under EPA RCRA guidelines[1].

Table 1: Chemical Properties and Hazard Classification

PropertyValue
Chemical Name 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
CAS Number 396730-55-5
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol
Physical State Solid (Powder)
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Signal Word / Pictogram Warning / GHS07 (Exclamation Mark)
Experimental Handling Protocol

Do not simply follow steps; understand the why behind the workflow. The following protocol is designed to mitigate the specific inhalation and contact risks associated with this hydrochloride powder.

  • Step 1: Environmental Isolation.

    • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound carries an H335 (May cause respiratory irritation) classification. Draft control prevents the fine powder from entering the researcher's breathing zone.

  • Step 2: PPE Verification.

    • Action: Don standard laboratory PPE: minimum 4-mil nitrile gloves, tightly fitting safety goggles, and a flame-resistant lab coat.

    • Causality: The acidic nature of the hydrochloride salt upon contact with skin moisture causes localized pH drops, leading to H315 (Skin irritation) and H319 (Severe eye irritation).

  • Step 3: Static Mitigation & Weighing.

    • Action: Discharge static from plastic weighing boats using an anti-static gun (e.g., Zerostat) before transferring the powder.

    • Causality: Fine hydrochloride salts are prone to static cling. Mitigating static prevents sudden aerosolization or repulsion of the powder during transfer.

  • Step 4: Controlled Dissolution.

    • Action: Add the solvent (aqueous or organic) slowly to the pre-weighed solid. If converting the salt to its freebase form, add the neutralizing base (e.g., Triethylamine or NaOH) dropwise over an ice bath.

    • Causality: Free-basing an amine hydrochloride is an exothermic reaction. Controlling the temperature prevents solvent boil-off and sudden pressure buildup.

Proper Disposal Procedures (Core Directive)

The disposal of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride must strictly adhere to the Resource Conservation and Recovery Act (RCRA)[2]. The presence of the chloride ion fundamentally alters how this chemical must be destroyed.

Step-by-Step Disposal Methodology
  • Step 1: Liquid Segregation (The Halogen Rule)

    • Action: Any organic solvent (e.g., Methanol, DMSO, Ethyl Acetate) used to dissolve this compound MUST be routed to the Halogenated Organic Waste container.

    • Causality: Even if the primary solvent is non-halogenated, the dissolved chloride ions introduce halogens into the waste stream. Incinerating halogenated waste at standard temperatures can generate highly toxic dioxins and furans. Therefore, the EPA requires this waste to be routed to specialized, high-temperature incinerators equipped with chemical scrubbers[1].

  • Step 2: Aqueous Waste Neutralization

    • Action: Collect aqueous waste fractions in a designated hazardous aqueous waste carboy. Do not discharge into the sink.

    • Self-Validating Check: Before sealing the carboy for EHS pickup, measure the pH of the aqueous waste stream. A pH outside the 6–8 range indicates incomplete neutralization of the acidic hydrochloride salt. Adjust with dilute NaOH or HCl as necessary. This ensures compliance with characteristic hazardous waste definitions (Corrosivity)[2].

  • Step 3: Solid Waste Containment

    • Action: Place empty reagent vials, contaminated pipette tips, and weighing boats into a designated, puncture-proof Solid Hazardous Waste container.

    • Causality: Residual powder on consumables retains its irritant properties and cannot be processed through standard municipal solid waste facilities.

Spill Response & Decontamination
  • Action: In the event of a powder spill, do not dry sweep . Dampen the spill area with water or a compatible solvent (e.g., ethanol), then wipe up with absorbent pads. Place the pads in the Solid Hazardous Waste container.

  • Causality: Dry sweeping aerosolizes the particles, immediately triggering the H335 inhalation vector. Dampening aggregates the powder, neutralizing the airborne threat before physical removal.

Workflow Visualization

The following diagram maps the lifecycle of 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride from primary handling through to EPA-compliant destruction.

G N1 1,2,3,6-Tetrahydro-pyridin-3-ol HCl (CAS: 396730-55-5) N2 Primary Handling (Fume Hood + Nitrile Gloves) N1->N2 Transfer & Weighing N3 Experimental Workflow (Dissolution & Reaction) N2->N3 Processing N4 Waste Generation & Segregation N3->N4 Post-Reaction N5 Aqueous Waste (Check pH, Do Not Drain) N4->N5 Aqueous phase N6 Organic Waste (Route as Halogenated) N4->N6 Organic phase N7 Solid Waste (Contaminated Consumables) N4->N7 Solids/PPE N8 EPA RCRA Compliant High-Temperature Incineration N5->N8 N6->N8 N7->N8

Figure 1: Lifecycle and disposal workflow for 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride.

References
  • [1] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • [2] Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride

Operational Guide & PPE Protocols for 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride Executive Summary 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) is a critical building block utilized by drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide & PPE Protocols for 1,2,3,6-Tetrahydropyridin-3-ol Hydrochloride

Executive Summary

1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (CAS: 396730-55-5) is a critical building block utilized by drug development professionals in the synthesis of bioactive molecules. While highly valuable in medicinal chemistry, its physical state as a finely milled powder and its chemical nature as a hydrochloride salt present specific occupational hazards. According to standard safety data, this compound is classified under the Globally Harmonized System (GHS) with three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

This guide provides an authoritative, step-by-step operational framework for handling this compound, ensuring that laboratory personnel can maintain scientific integrity while prioritizing immediate safety.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

To build a self-validating safety culture, researchers must understand the mechanistic causality behind required safety measures rather than simply memorizing rules.

  • Particulate Aerosolization & H335: As a dry powder, 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride is susceptible to static charge accumulation. When transferring the powder, electrostatic repulsion can cause micro-particulates to aerosolize. Inhalation of these particles directly triggers H335 respiratory irritation.

  • Hygroscopicity & Localized Acidity (H315/H319): Hydrochloride salts are inherently hygroscopic. When airborne particulates settle on the skin, eyes, or mucous membranes, they rapidly absorb physiological moisture (sweat, tears). This moisture catalyzes the dissociation of the salt, creating a localized acidic micro-environment that strips lipid barriers and causes acute irritation .

  • Operational Causality: Because moisture is the catalyst for dermal and ocular irritation, your primary defense is establishing an absolute moisture and particulate barrier between the compound and the operator.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following quantitative and qualitative PPE standards must be strictly adhered to before opening the primary container.

Protection ZoneRecommended EquipmentRegulatory StandardCausality & Operational Rationale
Hand Nitrile Rubber Gloves (Min 0.11 mm thickness)EN 374Nitrile provides superior chemical resistance against aqueous dissociation of HCl salts compared to latex .
Eye/Face Chemical Safety Goggles (Unvented or indirectly vented)EN 166 / ANSI Z87.1Prevents airborne micro-dust from settling into the ocular fluid, preventing H319 eye irritation.
Respiratory Chemical Fume Hood (Face velocity 80-100 FPM)OSHA 29 CFR 1910.1450Captures aerosolized particulates at the source. If a hood is unavailable, an N95/P100 respirator is mandatory.
Body Flame-retardant, 100% Cotton Lab CoatNFPA 2112Synthetic fabrics generate static electricity, which attracts airborne powder. Cotton mitigates static cling.

Operational Workflows & Handling Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Setup & Static Mitigation

  • Action: Turn on the chemical fume hood and clear all unnecessary equipment to ensure laminar airflow. Wipe down the working surface with an anti-static cloth.

  • Self-Validation: Check the fume hood digital monitor. Ensure the face velocity is reading strictly between 80 and 100 FPM. A lower velocity fails to capture dust; a higher velocity creates turbulence that blows powder out of the weigh boat.

Step 2: PPE Integrity Check

  • Action: Don the lab coat, safety goggles, and EN 374 compliant nitrile gloves.

  • Self-Validation: Before donning the gloves, trap ambient air inside the glove, twist the cuff closed, and squeeze to pressurize the fingers. If the glove deflates, there is a micro-tear. Discard and test a new pair.

Step 3: Weighing & Transfer

  • Action: Use a grounded, anti-static weigh boat or anti-static ionizer gun. Open the reagent bottle slowly to prevent a vacuum-release plume. Use a stainless steel or PTFE-coated spatula to transfer the powder.

  • Self-Validation: Observe the powder on the spatula. If it "jumps" or clings aggressively to the metal, static is too high. Stop, re-wipe the surface with an anti-static wipe, and ground yourself before continuing.

Step 4: Solution Preparation

  • Action: Transfer the weighed solid into the reaction vessel. Add the solvent slowly down the side of the flask rather than directly onto the powder bed.

  • Causality: Rapid solvent addition can cause rapid dissolution and potential localized heat generation (exotherm), which may aerosolize un-dissolved particulates.

Spill Response & Waste Disposal Plan

In the event of a breach or spill, standard aqueous cleanup methods are dangerous. Adding water to a concentrated hydrochloride salt spill can cause rapid dissociation and fuming .

Step 1: Evacuate and Ventilate If the spill occurs outside the fume hood, immediately step back, warn colleagues, and allow the room's HVAC system to clear ambient dust for 5 minutes.

Step 2: Containment via Inert Absorption

  • Action: Do NOT use wet paper towels. Instead, gently cover the spilled powder with an inert, dry absorbent material (e.g., dry sand or vermiculite) to suppress dust generation.

  • Self-Validation: Ensure the entire spill is visually occluded by the inert material before attempting to sweep.

Step 3: Collection and Disposal

  • Action: Use a non-sparking brush and dustpan to collect the mixture. Place it into a sealable, high-density polyethylene (HDPE) waste container.

  • Action: Label the container explicitly: "Hazardous Solid Waste - Contains 1,2,3,6-Tetrahydropyridin-3-ol hydrochloride (H315/H319/H335)." Dispose of according to institutional hazardous waste protocols.

Step 4: Surface Decontamination

  • Action: Only after all dry powder is removed, wipe the surface with a damp cloth using a mild alkaline detergent to neutralize any microscopic acidic residue.

Workflow Visualization

Workflow Setup 1. Fume Hood Setup Verify Airflow (80-100 FPM) PPE 2. Don PPE & Validate (Nitrile EN 374, Goggles) Setup->PPE Weigh 3. Anti-Static Weighing Minimize Aerosolization PPE->Weigh Transfer 4. Solvent Addition Add Slowly to Vessel Weigh->Transfer Spill Spill Occurs? Transfer->Spill Contain Containment Cover with Inert Absorbent Spill->Contain Yes Dispose Hazardous Waste Seal in HDPE Container Spill->Dispose No Contain->Dispose Clean Surface Decon Wash with Mild Alkali Dispose->Clean

Fig 1: Operational workflow for the safe handling and spill response of irritant powders.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Physical and Chemical Properties." Fisher Scientific.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Reactant of Route 2
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
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